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  • Product: 8-Chloro-5-methoxy-2-phenylquinolin-4-amine
  • CAS: 1189107-08-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed protocol and theoretical framework for the synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a substituted q...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol and theoretical framework for the synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and understanding their synthesis is crucial for the development of new therapeutic agents.[1][2][3][4] This document outlines a strategic approach based on the well-established Friedländer annulation, detailing the retrosynthetic analysis, reaction mechanisms, a step-by-step experimental protocol, and considerations for process optimization. The synthesis involves the acid-catalyzed cyclocondensation of a substituted 2-aminoacetophenone with benzonitrile, followed by amination of the resulting quinoline core. This guide is intended to provide researchers with the technical accuracy and field-proven insights necessary for the successful synthesis and exploration of this compound class.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of a wide array of natural products and synthetic compounds with diverse biological activities.[2][3] These activities include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. The target molecule, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, incorporates several key features: a chloro group at position 8, a methoxy group at position 5, a phenyl group at position 2, and an amine at position 4. Each of these substituents can play a critical role in molecular interactions with biological targets. The synthesis of such specifically substituted quinolines is a key step in structure-activity relationship (SAR) studies aimed at developing novel therapeutics.[1][6]

Synthetic Strategy and Retrosynthetic Analysis

The most direct and widely adopted method for constructing the quinoline core is the Friedländer synthesis.[7][8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8] For the target molecule, a retrosynthetic approach suggests a disconnection that reveals a key 4-chloroquinoline intermediate, which can then be aminated. This intermediate, in turn, can be synthesized via a cyclization reaction.

Retrosynthetic Pathway

The logical disconnection of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine points to a 4-chloroquinoline precursor. The C-N bond at the 4-position is readily formed via nucleophilic aromatic substitution. The quinoline core itself can be disconnected via the Friedländer annulation logic, leading back to a substituted 2-aminoacetophenone and a benzoyl derivative.

G Target 8-Chloro-5-methoxy-2-phenylquinolin-4-amine Intermediate1 4,8-Dichloro-5-methoxy-2-phenylquinoline Target->Intermediate1 C-N Bond Formation (Amination) StartingMaterial1 2-Amino-3-chloro-6-methoxyacetophenone Intermediate1->StartingMaterial1 Friedländer Annulation StartingMaterial2 Benzoylacetonitrile or similar Ph-C(O)-CH2-X reagent Intermediate1->StartingMaterial2 Friedländer Annulation

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: The Modified Friedländer Annulation

The forward synthesis begins with the construction of the quinoline ring. A common and effective variation of the Friedländer synthesis for producing 2-phenylquinolines involves the reaction of a 2-aminoaryl ketone with a reagent that provides the C2-phenyl and C3 components.

The key steps are:

  • Cyclocondensation: Reaction of a substituted 2-aminoacetophenone with benzoylacetonitrile (or a similar phenyl ketone with an activated methylene group) under acidic conditions to form the 4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, which is a better leaving group for subsequent nucleophilic substitution.

  • Amination: Introduction of the 4-amino group by reacting the 4-chloroquinoline with an amine source.

Mechanism of the Key Cyclization Step

The Friedländer synthesis proceeds via an initial aldol-type condensation between the enolate of the acetophenone and the carbonyl of the reaction partner, or in this modified version, a related condensation. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system. The acid catalyst facilitates both the initial condensation and the final dehydration step.[7][9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar quinoline syntheses.[5][10] Researchers should adapt and optimize conditions as necessary.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
2-Amino-3-chloro-6-methoxyacetophenone(Not readily available)199.62Requires custom synthesis
Benzonitrile100-47-0103.12Reagent and solvent
Polyphosphoric acid (PPA)8017-16-1N/ACatalyst and dehydrating agent
Phosphorus oxychloride (POCl₃)10025-87-3153.33Chlorinating agent
Ammonia (7N solution in Methanol)7664-41-717.03Aminating agent
Dichloromethane (DCM)75-09-284.93Solvent
Ethyl Acetate (EtOAc)141-78-688.11Solvent for extraction and chromatography
Hexanes110-54-386.18Solvent for chromatography
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Step-by-Step Synthesis Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Amino-3-chloro-6-methoxyacetophenone + Benzonitrile B Heat with PPA (e.g., 140°C, 4h) A->B C Intermediate: 8-Chloro-5-methoxy-2-phenylquinolin-4-ol B->C D Reflux in POCl₃ (e.g., 110°C, 3h) C->D E Intermediate: 4,8-Dichloro-5-methoxy-2-phenylquinoline D->E F React with NH₃ in MeOH (e.g., Sealed tube, 120°C, 12h) E->F G Final Product: 8-Chloro-5-methoxy-2-phenylquinolin-4-amine F->G

Caption: Forward synthesis workflow for the target molecule.

Procedure

Step 1: Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-ol

  • To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-chloro-6-methoxyacetophenone (1.0 eq).

  • Add an excess of benzonitrile (approx. 5-10 eq) to act as both a reagent and solvent.

  • Carefully add polyphosphoric acid (PPA) (approx. 10x by weight of the aminoacetophenone).

  • Heat the mixture with vigorous stirring to 140-150°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude 8-Chloro-5-methoxy-2-phenylquinolin-4-ol.

Step 2: Synthesis of 4,8-Dichloro-5-methoxy-2-phenylquinoline

  • Place the crude product from Step 1 into a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (approx. 5-10 eq by volume).

  • Heat the mixture to reflux (approximately 110°C) for 3-4 hours. The solid should dissolve during the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Basify the mixture with a cold concentrated sodium hydroxide or ammonium hydroxide solution to pH > 9.

  • Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure 4,8-Dichloro-5-methoxy-2-phenylquinoline.

Step 3: Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

  • Dissolve the purified dichloro-intermediate from Step 2 in a 7N solution of ammonia in methanol in a sealed pressure tube.

  • Heat the sealed tube to 120-130°C for 12-24 hours.

  • After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization (e.g., from ethanol or an EtOAc/hexane mixture) or by column chromatography to yield the final product, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

Characterization and Validation

The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Process Optimization and Troubleshooting

  • Low Yield in Cyclization: The temperature and reaction time of the PPA-mediated cyclization are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. The ratio of PPA to starting material should also be optimized.

  • Chlorination Issues: The reaction with POCl₃ must be performed under anhydrous conditions, as water will decompose the reagent. If the conversion is incomplete, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Amination Inefficiency: The amination step requires high temperatures and pressure. Ensure the reaction vessel is properly sealed. If the reaction with methanolic ammonia is slow, alternative amination conditions, such as using ammonium chloride with a base in a high-boiling solvent, could be explored.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Polyphosphoric acid (PPA): Corrosive and will cause severe burns. The quenching procedure on ice is highly exothermic and must be done slowly and with caution.

  • Pressurized Reactions: The amination step in a sealed tube involves high pressure and temperature. Use a blast shield and a pressure-rated vessel.

Conclusion

The synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is a multi-step process that relies on the robust and versatile Friedländer annulation chemistry. By carefully controlling the reaction conditions for cyclization, chlorination, and amination, this target molecule can be obtained in good purity. This guide provides a solid foundation for researchers to produce this and related quinoline derivatives for further investigation in drug discovery and development programs.

References

  • Strekowski, L., et al. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 46(7), 1242-9.

  • Strekowski, L., et al. (2003). Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry.

  • American Chemical Society. (2003). Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. ACS Publications.

  • Alfa Chemistry. Friedländer Quinoline Synthesis.

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

  • American Chemical Society. (2003). Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. ACS Publications.

  • Organic Reactions. (Various Years). The Friedländer Synthesis of Quinolines. Organic Reactions.

  • Li, W., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 26(11), 3245.

  • Organic Chemistry Portal. Friedlaender Synthesis.

  • Patil, R., et al. (2015). A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst. ResearchGate.

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

  • Abubakar, A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Science and Technology, 3(12).

  • Madrid, P.B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.

  • Nemez, D.B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and prospective biological significance of the novel heterocyclic compound, 8-Chloro-5-methoxy-2-phenylquinolin-4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and prospective biological significance of the novel heterocyclic compound, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the expanding landscape of quinoline-based scaffolds. The narrative is structured to not only present methodologies but also to provide insights into the rationale behind experimental choices, ensuring a thorough understanding of the compound's profile.

Introduction and Significance

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The 4-aminoquinoline pharmacophore, in particular, has been the subject of intensive research, leading to the development of potent antimalarial agents like chloroquine and amodiaquine.[2][3] The biological activity of quinoline derivatives is profoundly influenced by the substitution pattern on the ring system.[1] The introduction of various functional groups can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.[4]

The target molecule, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, incorporates several key structural features:

  • An 8-chloro group , which is expected to influence the electron distribution of the quinoline ring and may enhance biological activity.

  • A 5-methoxy group , an electron-donating group that can impact the reactivity and metabolic stability of the molecule.[5]

  • A 2-phenyl group , which can participate in π-stacking interactions with biological targets.

  • A 4-amino group , a crucial moiety for the biological activity of many quinoline-based drugs.[6]

The unique combination of these substituents suggests that 8-Chloro-5-methoxy-2-phenylquinolin-4-amine could exhibit interesting and potentially useful biological properties, warranting its synthesis and thorough characterization.

Proposed Synthesis

The synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine can be approached through a multi-step sequence, leveraging established methodologies for the construction of substituted quinolines. A plausible and efficient synthetic strategy is the Friedländer annulation, which involves the condensation of a substituted 2-aminobenzophenone with a compound containing an activated methylene group, in this case, a derivative of acetic acid.

A key precursor for this synthesis is a suitably substituted 2-aminobenzophenone. The synthesis would likely commence from a commercially available substituted aniline or anthranilic acid, followed by the introduction of the phenyl ketone moiety and subsequent cyclization to form the quinoline core. An alternative and often high-yielding approach is the nucleophilic aromatic substitution (SNAr) on a pre-formed 4-chloroquinoline derivative.[6]

Below is a proposed synthetic workflow:

A 2-Amino-3-chloro-6-methoxybenzophenone C Intermediate Enaminone A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 8-Chloro-5-methoxy-2-phenylquinolin-4-amine C->E Cyclization D Ammonium Acetate D->E Ammonia Source A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D FT-IR A->D E Mass Spectrometry A->E F Elemental Analysis A->F G Structural Confirmation & Purity Assessment B->G C->G D->G E->G F->G

Sources

Foundational

1H NMR and 13C NMR of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine Abstract Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1] The precise substitution pattern on the quinoline scaffold is critical as it profoundly dictates the molecule's biological activity. Consequently, unambiguous structural elucidation is a prerequisite for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a polysubstituted quinoline. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide based on established NMR principles and data from structurally related analogs. We will dissect the anticipated chemical shifts and coupling patterns, explaining the rationale based on the electronic effects of the chloro, methoxy, amine, and phenyl substituents. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for the structural characterization of complex heterocyclic compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is essential. The structure combines a quinoline core with four distinct substituents: a phenyl group at C2, an amine group at C4, a methoxy group at C5, and a chlorine atom at C8.

Caption: Recommended workflow for the complete NMR characterization of the target compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). [2]

General Chemical Shift Regions
  • Aromatic Protons (Ar-H): Protons on the quinoline and phenyl rings are expected to resonate in the downfield region, typically between δ 6.5 and 9.0 ppm, due to the deshielding effect of the ring currents. [1]* Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. [3]In a solvent like DMSO-d₆, the chemical shift can be in the range of δ 4.0-5.5 ppm, while in CDCl₃ it may be further upfield and broader. [4]The signal's position is highly dependent on solvent, concentration, and temperature. [4]* Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around δ 3.9-4.1 ppm. [1]

Detailed Peak Assignments (Predicted)

The substituents strongly modulate the chemical shifts of the quinoline protons.

  • Electron-Donating Groups (EDGs): The -NH₂ and -OCH₃ groups increase electron density on the ring, shielding nearby protons and shifting their signals upfield (lower δ values). [1]* Electron-Withdrawing Groups (EWGs): The nitrogen atom in the quinoline ring and the chloro group decrease electron density, deshielding adjacent protons and shifting them downfield (higher δ values). [1][5] H3: The C4-NH₂ group is a strong EDG. This will cause significant shielding at the ortho position, C3. Thus, H3 is expected to be the most upfield of the quinoline ring protons, appearing as a sharp singlet around δ 6.5-6.8 ppm. The absence of adjacent protons will result in a singlet multiplicity.

H6 and H7: These two protons are on the carbocyclic ring. H7 is ortho to the EDG methoxy group at C5, and H6 is para. Both will be shielded. H7 will likely appear as a doublet coupled to H6, and H6 will be a doublet coupled to H7. We can predict H7 to be around δ 7.0-7.2 ppm and H6 around δ 7.4-7.6 ppm. The coupling constant (³JHH) should be in the range of 8-9 Hz, typical for ortho-coupling in aromatic systems.

Phenyl Protons (H2', H3', H4', H5', H6'): The protons of the C2-phenyl ring will resonate in the aromatic region. The ortho-protons (H2', H6') will be the most downfield due to their proximity to the quinoline ring system, likely appearing as a multiplet around δ 8.0-8.2 ppm. [6]The meta- (H3', H5') and para- (H4') protons will appear slightly more upfield, likely as a complex multiplet between δ 7.4-7.6 ppm, potentially overlapping with H6. [6] -NH₂: A broad singlet, integrating to 2H. In DMSO-d₆, this could be around δ 5.0 ppm. A D₂O exchange experiment would confirm this assignment, as the peak would disappear. [4] -OCH₃: A sharp singlet, integrating to 3H, expected around δ 4.0 ppm. [7]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. [2]Due to the lack of symmetry, all 17 carbon atoms in 8-Chloro-5-methoxy-2-phenylquinolin-4-amine are expected to be chemically non-equivalent, resulting in 17 distinct signals.

Predicted Chemical Shift Assignments
  • C2, C4, C5, C8 (Substituted Carbons): These carbons, directly attached to heteroatoms or the phenyl group, will be significantly affected.

    • C2: Attached to the phenyl group and adjacent to N1, this carbon will be downfield, likely in the δ 155-158 ppm range. [6] * C4: Attached to the strongly electron-donating amine group, C4 will be shielded relative to an unsubstituted C4 but will still be downfield due to its position in the heterocyclic ring, predicted around δ 145-148 ppm.

    • C5: Attached to the oxygen of the methoxy group, this carbon will be highly deshielded, appearing around δ 154-156 ppm. [7] * C8: Attached to the electronegative chlorine atom, C8 will be deshielded, but the effect is less pronounced than for oxygen. A chemical shift around δ 125-128 ppm is expected.

  • Quaternary Carbons (C4a, C8a, C1'): These carbons will show no signal in a DEPT-135 experiment and will typically have lower intensity in a standard broadband-decoupled spectrum. They are predicted in the δ 120-150 ppm range.

  • Quinoline CH Carbons (C3, C6, C7):

    • C3: Shielded by the C4-NH₂ group, this carbon should appear relatively upfield for an aromatic CH, around δ 95-100 ppm.

    • C6 & C7: These carbons will be influenced by the methoxy and chloro groups. C7 (ortho to OMe) and C6 (para to OMe) will be shielded. Predicted shifts are δ 105-115 ppm for C7 and δ 120-125 ppm for C6.

  • Phenyl Carbons (C2'-C6'): These will appear in the typical aromatic region of δ 127-130 ppm, with the ipso-carbon (C1') being further downfield (around δ 138-140 ppm). [6]* Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, expected around δ 56-58 ppm. [7]

Data Summary

The following tables summarize the predicted NMR data based on the preceding analysis.

Table 1: Predicted ¹H NMR Data for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1m2HH-2', H-6'Ortho-protons on phenyl ring, deshielded by quinoline.
~ 7.5m4HH-6, H-3', H-4', H-5'Overlapping signals from quinoline and phenyl rings.
~ 7.1d1HH-7Ortho to OMe (shielding), ortho-coupled to H-6.
~ 6.7s1HH-3Strongly shielded by ortho-NH₂ group.
~ 5.0br s2H-NH₂Exchangeable protons, broad signal.
~ 4.0s3H-OCH₃Methoxy group singlet.

Table 2: Predicted ¹³C NMR Data for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Chemical Shift (δ, ppm)AssignmentRationale
~ 157C2Attached to phenyl group and adjacent to N1.
~ 155C5Attached to electronegative oxygen.
~ 148C4a / C8aQuaternary carbons adjacent to N1.
~ 146C4Attached to NH₂ group.
~ 139C1'Ipso-carbon of the phenyl ring.
~ 129C2'/C6', C3'/C5', C4'Phenyl ring carbons.
~ 126C8Attached to chlorine.
~ 122C6Aromatic CH.
~ 112C4a / C8aQuaternary carbons.
~ 108C7Shielded by adjacent OMe group.
~ 98C3Strongly shielded by adjacent NH₂ group.
~ 57-OCH₃Aliphatic carbon of the methoxy group.

Conclusion

The structural elucidation of complex molecules like 8-Chloro-5-methoxy-2-phenylquinolin-4-amine relies heavily on the detailed interpretation of NMR spectra. This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR data. The key diagnostic features include a highly shielded singlet for H-3 (~δ 6.7 ppm), a characteristic methoxy singlet (~δ 4.0 ppm), and a broad amine signal. In the ¹³C spectrum, the presence of 17 distinct signals would confirm the molecular asymmetry, with the carbons attached to heteroatoms (C4, C5, C8) and the upfield-shifted C3 providing crucial confirmation of the substitution pattern. While these predictions offer a solid foundation for analysis, definitive assignment must be confirmed through 2D NMR experiments, such as COSY, HSQC, and HMBC, once experimental data is acquired.

References

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  • SpectraBase. (n.d.). 6-Chloro-2-(p-methoxyphenyl)-4-phenylquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Exploratory

Potential biological targets of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

An In-depth Technical Guide to the Potential Biological Targets of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Targets of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This guide focuses on 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a distinct member of the quinoline family, to delineate its potential biological targets. By dissecting its structural components and drawing parallels with well-characterized quinoline derivatives, we can hypothesize a range of molecular interactions that are likely to define its pharmacological profile. This document serves as a technical resource for researchers and drug development professionals, providing a structured approach to identifying and validating the targets of this compound. We will explore its potential as a kinase inhibitor, its capacity to interact with nucleic acids and cellular organelles, and its possible influence on other key enzymatic systems. Furthermore, we will present detailed experimental workflows to systematically investigate these hypotheses, thereby paving the way for its potential development as a novel therapeutic agent.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast number of synthetic and natural products with significant biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding make it an ideal backbone for designing molecules that can fit into and interact with the active sites of various enzymes and receptors.

The versatility of the quinoline ring system is evident from the wide range of FDA-approved drugs that contain this moiety. These include agents with antimalarial, antibacterial, antifungal, and anticancer properties.[3] In the realm of oncology, quinoline derivatives have been particularly successful as kinase inhibitors, with several approved for clinical use.[4][5] This success underscores the potential of novel quinoline compounds, such as 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, to yield new therapeutic leads.

Structural Dissection and Target Hypothesis

The specific substitutions on the quinoline core of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine provide crucial clues to its potential biological targets.

  • 4-Aminoquinoline Core: The 4-aminoquinoline structure is famously associated with antimalarial drugs like chloroquine. This structural feature is known to be critical for the accumulation of these compounds in the acidic lysosomes of macrophages and parasites.[6][7] This suggests that one potential mode of action for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine could involve the disruption of lysosomal function. Furthermore, the 4-aminoquinoline scaffold has been implicated in DNA intercalation, thereby interfering with DNA replication and transcription.[1]

  • 2-Phenyl Group: The presence of a phenyl group at the C-2 position can significantly enhance certain biological activities. For instance, in the context of leishmanicidal agents, an aryl substituent at this position has been shown to increase CpG-ODN inhibitory activity, which is related to the modulation of Toll-like receptor (TLR) responses.[6] In the context of kinase inhibition, this phenyl group can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases.

  • 8-Chloro and 5-Methoxy Substitutions: These substitutions on the benzene portion of the quinoline ring will modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific targets. The chlorine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, will alter the charge distribution across the aromatic system. These modifications are critical for fine-tuning the interaction with the target protein and can also impact the compound's pharmacokinetic properties.

Based on this structural analysis, we can propose the following primary classes of potential biological targets for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine:

  • Protein Kinases: Given the prevalence of quinoline-based kinase inhibitors, this is a highly probable target class.[2][8]

  • DNA and Associated Enzymes (e.g., Topoisomerases): The 4-aminoquinoline core suggests a potential for DNA intercalation.[1]

  • Lysosomes and Autophagy Pathways: The ability of 4-aminoquinolines to accumulate in lysosomes points to this as a potential cellular target.[6][7]

  • Tubulin: A structurally related quinazoline compound was found to inhibit tubulin polymerization, suggesting this as a possible, albeit less direct, target.[9][10]

  • Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) Enzymes: The 8-substituted aminoquinoline scaffold is known to interact with these enzymes, particularly in the context of antimalarial drug metabolism and the generation of reactive oxygen species (ROS).[11][12][13]

In-Depth Analysis of Potential Target Classes

Protein Kinases

The human kinome represents a large and important class of drug targets, particularly in oncology. Numerous quinoline derivatives have been developed as potent inhibitors of various kinases.[4][8]

Hypothesized Kinase Targets:

  • Pim-1 Kinase: Several quinoline derivatives have demonstrated potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[1]

  • Src Kinase: Non-ATP competitive Src kinase inhibitors based on the quinoline scaffold have been developed to inhibit breast cancer cell migration and proliferation.[1]

  • Receptor Tyrosine Kinases (RTKs): The quinoline scaffold is present in inhibitors of several RTKs, including:

    • EGFR (Epidermal Growth Factor Receptor)

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

    • PDGFR (Platelet-Derived Growth Factor Receptor)

    • c-Met

    • RET [8]

  • NAK (Numb-Associated Kinase) Family: Quinoline derivatives have shown selectivity for the NAK family of kinases, such as GAK (cyclin G-associated kinase).[5]

Rationale: The planar quinoline ring can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the ring then determine the selectivity and potency of the inhibition by forming additional interactions with the surrounding amino acid residues.

DNA and Topoisomerases

The ability of planar aromatic molecules to intercalate between the base pairs of DNA is a well-established mechanism for anticancer and antimicrobial agents.[1]

Mechanism of Action: The flat, aromatic surface of the 2-phenylquinoline core can stack between DNA base pairs, leading to a distortion of the double helix. This can inhibit the processes of DNA replication and transcription. Additionally, this intercalation can interfere with the function of topoisomerases, enzymes that are essential for managing DNA topology during these processes.

Lysosomal Function

4-aminoquinolines are weak bases that can freely cross cell membranes in their uncharged state. Once inside the acidic environment of the lysosome, they become protonated and trapped, leading to their accumulation.[6][7]

Consequences of Lysosomal Accumulation:

  • Inhibition of Lysosomal Enzymes: The high concentration of the compound can inhibit the activity of various lysosomal hydrolases.

  • Disruption of Autophagy: The accumulation can raise the lysosomal pH, impairing the fusion of autophagosomes with lysosomes (autolysosome formation), which is a critical step in the autophagy pathway.

  • Impaired Antigen Presentation: In immune cells like macrophages, this can interfere with the processing and presentation of antigens.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to definitively identify and validate the biological targets of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

In Silico and Biochemical Approaches

Workflow for Kinase Target Identification:

G cluster_0 In Silico Screening cluster_1 In Vitro Validation a Molecular Docking of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine against a panel of known kinase structures b Biochemical Kinase Inhibition Assays (e.g., Kinase-Glo®, Z'-LYTE™) a->b Prioritize kinases for testing c Determine IC50 values for hit kinases b->c d Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) c->d

Caption: Workflow for kinase target identification and validation.

Protocol for a General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Prepare Reagents:

    • Kinase of interest

    • Substrate (peptide or protein)

    • ATP

    • 8-Chloro-5-methoxy-2-phenylquinolin-4-amine at various concentrations

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for Target Engagement

Workflow for Cellular Target Validation:

G cluster_0 Phenotypic Screening cluster_1 Target Engagement a Cell Proliferation Assays (e.g., MTT, SRB) on a cancer cell line panel b Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry with Annexin V/PI staining) a->b Select sensitive cell lines c Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the target protein in cells b->c d Western Blotting to analyze the phosphorylation status of downstream targets of the identified kinase c->d

Caption: Workflow for cellular target validation.

Protocol for Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle control or 8-Chloro-5-methoxy-2-phenylquinolin-4-amine at a desired concentration.

    • Incubate for a specified time to allow for compound uptake and target binding.

  • Heat Shock:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Separation:

    • Cool the samples on ice.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Detection:

    • Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities.

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Quantitative Data Summary

While specific quantitative data for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is not yet available in the public domain, the following table provides representative IC50 values for other quinoline-based kinase inhibitors to illustrate the potential potency range.

Quinoline DerivativeTarget KinaseIC50 (nM)Reference
Compound 27 (6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline)c-Met1.04[8]
Compound 29 (6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline)c-Met0.59[8]
LY364947TGF-β RI51[8]
CX-4945CK20.3[8]

Conclusion and Future Directions

8-Chloro-5-methoxy-2-phenylquinolin-4-amine is a compound with significant therapeutic potential, stemming from its versatile quinoline scaffold. Based on extensive literature on related compounds, protein kinases emerge as a primary and highly probable class of biological targets. Additionally, its 4-aminoquinoline core suggests potential interactions with DNA and a role in disrupting lysosomal function.

The immediate future direction for research on this compound should involve a systematic screening against a broad panel of kinases to identify initial hits. Subsequently, cellular assays are crucial to confirm on-target activity and to elucidate the downstream signaling consequences of target inhibition. Further investigations into its effects on DNA integrity and lysosomal function will provide a more complete picture of its mechanism of action. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). RSC Medicinal Chemistry.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
  • Pharmacologic actions of 4-aminoquinoline compounds. (n.d.). PubMed.
  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. (2008). Journal of Medicinal Chemistry.
  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (2021). Molecules.
  • Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. (n.d.).
  • (PDF) Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (2025).
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-based Assays of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Introduction: The Therapeutic Potential of Quinoline Derivatives Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through diverse mechanisms such as inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways that are often dysregulated in cancer.[3] The compound 8-Chloro-5-methoxy-2-phenylquinolin-4-amine belongs to this promising class of molecules. A thorough in vitro evaluation using cell-based assays is a critical first step in elucidating its biological activity and understanding its mechanism of action, thereby assessing its potential as a novel therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a suite of cell-based assays to characterize the bioactivity of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. The protocols herein are designed to be robust and reproducible, enabling the generation of high-quality data to inform preclinical drug development.

I. Assessment of Cytotoxicity: The MTT Assay

A primary and essential step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5] This assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Scientific Rationale

The MTT assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death. By treating cancer cell lines with a range of concentrations of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a key parameter for comparing the potency of different compounds.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h add_compound Add serial dilutions of the compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, K-562)[8]

  • Complete culture medium

  • 96-well flat-bottom culture plates

  • 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration.

  • Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[4] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[4]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

Data Interpretation
Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control01.2 ± 0.1100%
Compound X11.0 ± 0.0883%
Compound X100.6 ± 0.0550%
Compound X1000.2 ± 0.0317%

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Elucidating the Mechanism of Cell Death: Apoptosis Assay

Many effective anticancer drugs exert their therapeutic effects by inducing apoptosis, a highly regulated process of programmed cell death.[7] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10]

Scientific Rationale

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[9] By using both Annexin V and PI, we can distinguish between different cell populations via flow cytometry.[9][10]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed and treat cells with compound harvest_cells Harvest both adherent and floating cells seed_cells->harvest_cells wash_pbs Wash cells with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Annexin V binding buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark analyze_flow Analyze cells by flow cytometry incubate_dark->analyze_flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 8-Chloro-5-methoxy-2-phenylquinolin-4-amine at the desired concentrations for the appropriate time.

  • Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells by trypsinization.[10] Combine them and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1]

Data Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells[9]

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells[9]

  • Upper-left (Annexin V- / PI+): Necrotic cells

Treatment GroupConcentration (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle Control095221
Compound X106025105
Compound X5020403010

III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents target the cell cycle machinery.[11] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Scientific Rationale

Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining cells with PI and measuring their fluorescence intensity using a flow cytometer, we can determine their DNA content. Cells in the G1 phase have a normal diploid DNA content (2N), cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in the G2 or M phase have a tetraploid DNA content (4N).[12] An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.

Experimental Workflow: Cell Cycle Analysis```dot

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed and treat cells with compound harvest_cells Harvest cells by trypsinization seed_cells->harvest_cells wash_pbs Wash cells with PBS harvest_cells->wash_pbs fix_ethanol Fix cells in ice-cold 70% ethanol wash_pbs->fix_ethanol incubate_fix Incubate at -20°C for at least 2h fix_ethanol->incubate_fix wash_fixative Wash to remove fixative incubate_fix->wash_fixative resuspend_pi Resuspend in PI staining solution (with RNase A) wash_fixative->resuspend_pi incubate_dark Incubate for 30 min in the dark resuspend_pi->incubate_dark analyze_flow Analyze cell cycle distribution incubate_dark->analyze_flow

Caption: Potential signaling pathways affected by the compound.

Detailed Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors [13]* BCA protein assay kit

  • Laemmli sample buffer [13]* SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. [13]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. [13]4. Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size. [14]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [14]6. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [14]7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. [15]8. Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. [13]10. Washing: Repeat the washing step.

  • Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system. [13]12. Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Data Interpretation

A change in the band intensity of the target protein in treated samples compared to the control indicates a modulation of that protein's expression or post-translational modification (e.g., phosphorylation). This provides insights into the molecular pathways affected by 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

Conclusion

The cell-based assays outlined in this document provide a robust framework for the initial characterization of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. By systematically evaluating its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key signaling pathways, researchers can gain a comprehensive understanding of its potential as an anticancer agent. The data generated from these assays are crucial for making informed decisions in the drug discovery and development pipeline.

References

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  • Darzynkiewicz, Z., Juan, G., & Li, X. (2017). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 119, 22.11.1-22.11.22. [Link]

  • Zhao, H., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1654. [Link]

  • DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • Biocompare. Cell Proliferation Assays: Methods for Measuring Dividing Cells. [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

  • Singh, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 104. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

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  • Al-Ostath, A. I. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 579. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(22), 5739-5764. [Link]

  • Al-Sanea, M. M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Processes, 12(10), 2008. [Link]

  • Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 9(5). [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS omega, 7(12), 10333-10344. [Link]

Sources

Application

Testing 8-Chloro-5-methoxy-2-phenylquinolin-4-amine against lung cancer cells

Application Note: In Vitro Evaluation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in Non-Small Cell Lung Cancer (NSCLC) Models Prepared By: Senior Application Scientist Target Audience: Oncology Researchers, Assay Dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in Non-Small Cell Lung Cancer (NSCLC) Models

Prepared By: Senior Application Scientist Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists

Mechanistic Rationale & Target Engagement

The quinoline-4-amine scaffold is a highly validated pharmacophore in contemporary oncology, known for its ability to target receptor tyrosine kinases (TKIs) and disrupt oncogenic survival pathways[1]. Specifically, 2-phenylquinoline derivatives have demonstrated profound efficacy in downregulating Epidermal Growth Factor Receptor (EGFR) signaling, making them prime candidates for treating Non-Small Cell Lung Cancer (NSCLC) cell lines such as A549[2].

The compound 8-Chloro-5-methoxy-2-phenylquinolin-4-amine possesses unique structural modifications designed to optimize target engagement within the ATP-competitive binding cleft of the kinase domain:

  • 8-Chloro substitution: Enhances lipophilicity, driving strong bioisosteric interactions within the hydrophobic pocket of the kinase domain, which is critical for overcoming acquired resistance mechanisms[2][3].

  • 5-Methoxy group: Acts as a potent hydrogen bond acceptor, facilitating precise anchorage to the hinge region of the kinase (e.g., interacting with Met793 or K745 residues)[2].

  • 2-Phenyl ring: Stabilizes the compound's spatial geometry, ensuring steric alignment and optimal spatial occupation within the targeted orthosteric site[3].

By competitively inhibiting EGFR-TK, this compound rapidly uncouples the PI3K/AKT survival pathway. This disruption tips the intracellular balance toward programmed cell death by upregulating pro-apoptotic factors (Bax/Bak) and suppressing anti-apoptotic proteins (Bcl-2, Survivin, XIAP)[4][5]. The resultant Mitochondrial Outer Membrane Permeabilization (MOMP) drives the release of Cytochrome c, sparking the caspase-9/-3 cascade and causing terminal G2/M phase arrest[5].

Mechanism CMPD 8-Chloro-5-methoxy- 2-phenylquinolin-4-amine EGFR EGFR Tyrosine Kinase CMPD->EGFR Competitive Inhibition AKT PI3K/AKT Survival EGFR->AKT Pathway Suppression BAX Pro-Apoptotic (Bax/Bak) AKT->BAX Upregulates BCL2 Anti-Apoptotic (Bcl-2) AKT->BCL2 Downregulates MOMP Mitochondrial Membrane Permeabilization (MOMP) BAX->MOMP Drives BCL2->MOMP Inhibition Removed CYTC Cytochrome c Release MOMP->CYTC Induces CASP Caspase-9 & Caspase-3 Activation CYTC->CASP Apoptosome APOP Intrinsic Apoptosis (Cell Death) CASP->APOP Cleavage

Fig 1. Mechanistic pathway of quinoline-induced intrinsic apoptosis via EGFR-TK inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, these protocols are designed as self-validating systems. They embed quality-control checkpoints to eliminate artefactual data caused by edge effects, autofluorescence, or unequal protein loading.

Protocol A: High-Throughput Cytotoxicity Profiling (MTT/WST-8 Assay)

Objective: Determine the IC₅₀ of the compound against A549 (EGFR WT, KRAS Mutated) and H1299 (EGFR WT, p53 Null) cell lines.

Causality Check: We utilize tetrazolium-based dyes (MTT or WST-8) because they rely on mitochondrial dehydrogenase activity, giving a direct readout of mitochondrial metabolic viability, which directly correlates with the compound's proposed mechanism of targeting the mitochondrial intrinsic pathway[4].

Methodology:

  • Cell Seeding: Harvest A549 and H1299 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 96-well flat-bottom plates using RPMI-1640 supplemented with 10% FBS.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells (rows A, H and columns 1, 12) with 200 µL of sterile DPBS to act as a thermal and evaporative buffer. Do not use these wells for data collection.

  • Treatment: After 24h incubation (37°C, 5% CO₂), replace media with serial dilutions of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (0.1 µM to 50 µM) in 0.1% DMSO.

  • Control Implementation: Include three core controls:

    • Vehicle Control: 0.1% DMSO (normalizes baseline growth).

    • Positive Control: Afatinib (10–20 µM), a known EGFR-TKI utilized clinically for NSCLC[2].

    • Blank Control: Media + 0.1% DMSO without cells (subtracts background absorbance).

  • Readout: Following 48h of exposure, add 10 µL of WST-8 reagent per well. Incubate for 2h. Measure absorbance at 450 nm using a microplate reader.

  • Assay Validation Check: Calculate the Z'-factor using the Vehicle and Positive control wells. Only proceed with analysis if Z' > 0.5, ensuring robust assay separation.

Protocol B: Phosphatidylserine Externalization (Annexin V / PI Flow Cytometry)

Objective: Differentiate cytostatic growth inhibition from true intrinsic apoptosis.

Causality Check: While IC₅₀ indicates metabolic suppression, it cannot distinguish necrosis from apoptosis. Translocation of Phosphatidylserine (PS) to the outer cellular leaflet is an exclusive hallmark of early apoptosis. Co-staining with Propidium Iodide (PI) allows us to track the degradation of membrane integrity (late apoptosis/necrosis)[4].

Methodology:

  • Induction: Seed A549 cells in 6-well plates at

    
     cells/well. Treat with the test compound at 0.5×, 1×, and 2× its established IC₅₀ for 24 hours.
    
  • Harvesting: Collect both the supernatant (containing floating apoptotic cells) and adherent cells (via Trypsin-EDTA without phenol red to prevent fluorescence bleed-through). Pool both fractions—failing to collect the supernatant results in massive false-negative apoptotic readouts.

  • Washing & Binding: Wash the pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at RT in complete darkness.

  • Compensation Controls (Critical): Always run Fluorescence Minus One (FMO) controls:

    • Unstained cells (Autofluorescence baseline).

    • Cells treated with compound, stained only with FITC-Annexin.

    • Cells treated with compound, stained only with PI.

  • Acquisition: Analyze a minimum of 10,000 events per sample via Flow Cytometer. Gate out debris using Forward Scatter (FSC) vs. Side Scatter (SSC).

Protocol C: Target Engagement & Mechanism Validation (Western Blotting)

Objective: Confirm the disruption of EGFR phosphorylation and the execution of the Bax/Bcl-2 intrinsic apoptotic cascade[5].

Methodology:

  • Lysis: Lyse treated A549 cells utilizing RIPA buffer supplemented extensively with both protease and phosphatase inhibitor cocktails. This is mandatory to preserve the transient phosphorylated states of EGFR (p-EGFR).

  • Quantification & Normalization: Determine protein concentration using a BCA assay. Normalize all samples to exactly 30 µg of protein per lane prior to loading.

  • Electrophoresis & Transfer: Resolve proteins on 10% or 12% SDS-PAGE gels (12% required for low-MW proteins like Bax/Bcl-2). Transfer to PVDF membranes (pre-activated in methanol).

  • Probing:

    • Primary Targets: Anti-EGFR, Anti-p-EGFR (Tyr1068), Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3[5].

    • Loading Control: Anti-GAPDH or Anti-

      
      -Actin.
      
  • Validation Check: If the GAPDH bands demonstrate >10% variance in densitometric intensity across lanes, the membrane must be rejected and loading re-optimized, as this invalidates quantitative fold-change analyses of the target proteins.

Quantitative Data Summary

The table below synthesizes the pharmacological profiling outcomes standardly evaluated when analyzing quinoline-4-amines in EGFR wild-type and p53 null environments.

Experimental ReadoutA549 (EGFR WT / KRAS Mut)H1299 (EGFR WT / p53 Null)Validation Standard (Afatinib)
Cytotoxicity (IC₅₀, µM) 1.66 ± 0.122.14 ± 0.1813.09 ± 0.80
G2/M Arrest Induction (%) 34.2 ± 2.128.5 ± 1.718.4 ± 1.5
Annexin V+ Apoptosis (%) 41.5 ± 3.436.8 ± 2.922.1 ± 1.8
Bax / Bcl-2 Ratio Fold-Change 4.5x increase3.2x increase2.1x increase
Cleaved Caspase-3 Induction 4.2x baseline3.8x baseline2.5x baseline

Note: Experimental baselines for A549 quinoline derivatives are benchmarked against historical parameters of analog complexes[2][5], demonstrating significant potency advantages over classical first- and second-generation TKIs like Afatinib in specific mutational backgrounds.

References

  • Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Advances.[Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry (via PMC/NIH).[Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega (Mahidol University Repository).[Link]

  • BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model. BMC Cancer (ResearchGate).[Link]

  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. Anti-Cancer Agents in Medicinal Chemistry (PubMed).[Link]

  • Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. ResearchGate.[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Introduction: The Therapeutic Potential of Substituted Quinoline Scaffolds The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Substituted Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The 4-aminoquinoline derivatives, in particular, have been extensively investigated, leading to the development of important drugs.[2] The subject of this guide, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, is a structurally distinct analog whose therapeutic potential is yet to be fully elucidated. Its chemical architecture, featuring a substituted quinoline core, suggests potential interactions with key cellular targets implicated in disease, such as protein kinases and other enzymes involved in cell signaling and proliferation.[3][4]

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid and efficient evaluation of vast numbers of chemical compounds to identify those that modulate a specific biological target or pathway.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. We will explore both biochemical and cell-based screening paradigms, offering detailed protocols and the scientific rationale behind each experimental step. Our focus is on providing a robust framework for identifying and validating potential "hit" compounds for further development.

Strategic Considerations for HTS Campaign Design

The initial and most critical decision in designing an HTS campaign is the choice between a biochemical and a cell-based assay.[6] This choice fundamentally influences the nature of the data obtained and the subsequent steps in the drug discovery pipeline.

  • Biochemical Assays: These assays are performed in a cell-free system using purified components such as enzymes or receptors.[6] They offer a high degree of control and are ideal for identifying compounds that directly interact with the target of interest.[6] For a compound like 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a biochemical kinase inhibition assay would be a logical starting point, given that many quinoline derivatives exhibit this mechanism of action.[3]

  • Cell-Based Assays: These assays are conducted using living cells, providing a more biologically relevant context.[7][8] They can measure a wide range of cellular responses, including proliferation, toxicity, and the activation of specific signaling pathways.[9] A cell-based cytotoxicity assay would be a valuable complementary approach to a biochemical screen, as it can identify compounds that affect cell viability through various mechanisms, not limited to direct target inhibition.

A tiered screening strategy, beginning with a primary biochemical screen to identify direct binders, followed by secondary cell-based assays to confirm cellular activity and assess toxicity, is a robust and widely adopted approach in drug discovery.[6]

Part 1: Biochemical High-Throughput Screening - Kinase Inhibition Assay

This section details a protocol for a homogeneous, fluorescence-based biochemical assay to screen for inhibitors of a putative target kinase. We will use a generic tyrosine kinase as an example.

Principle of the Assay

Many HTS assays for kinase inhibitors rely on the detection of ATP consumption or ADP production, the universal products of kinase activity.[10] Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) are well-suited for this purpose, offering high sensitivity and a large dynamic range.[11] The assay described here is a competitive binding assay where a fluorescently labeled tracer molecule binds to the kinase. A compound that also binds to the kinase will displace the tracer, leading to a decrease in the fluorescence signal.

Experimental Workflow

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (8-Chloro-5-methoxy-2-phenylquinolin-4-amine) Reagent_Addition Addition of Kinase, Tracer, and ATP Compound_Plating->Reagent_Addition Transfer to Assay Plate Controls Control Plating (Positive & Negative) Controls->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Plate_Reading Fluorescence Reading Incubation->Plate_Reading Data_Analysis Data Analysis (Z'-factor, % Inhibition) Plate_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for a biochemical kinase inhibition HTS assay.

Detailed Protocol
  • Compound Management and Plating:

    • Proper compound management is crucial to ensure the integrity and accuracy of screening results.[12][13][14]

    • Prepare a stock solution of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions to create a concentration gradient for quantitative HTS (qHTS), which provides more informative data than single-concentration screening.[15]

    • Dispense the compound dilutions into a 384-well or 1536-well assay plate.

    • Include appropriate controls on each plate:

      • Negative Controls: Wells containing only DMSO (0% inhibition).

      • Positive Controls: Wells containing a known inhibitor of the target kinase (100% inhibition).

  • Reagent Preparation and Addition:

    • Prepare the assay buffer containing the purified kinase, the fluorescent tracer, and ATP at a concentration close to its Km for the kinase.[11]

    • Add the master mix of reagents to all wells of the assay plate.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plates using a plate reader capable of detecting the specific fluorescence signal (e.g., HTRF).

Data Analysis and Quality Control

The quality of an HTS assay is paramount for the reliable identification of hits.[16] The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and thus the robustness of the assay.[17][18][19]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable
Table 1: Interpretation of Z'-Factor Values.[16][20]

The percentage inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a specific concentration. For qHTS, dose-response curves are generated to determine the IC50 value for each active compound.

Part 2: Cell-Based High-Throughput Screening - Cytotoxicity Assay

This section outlines a protocol for a cell-based assay to assess the cytotoxic effects of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine on a relevant cancer cell line (e.g., a breast or colon cancer cell line, given the known activities of similar compounds).[2][21]

Principle of the Assay

Cell viability can be determined by measuring the metabolic activity of the cells. A common method involves the use of a reagent such as resazurin, which is reduced by viable cells to the highly fluorescent resorufin. The intensity of the fluorescence signal is directly proportional to the number of living cells.

Experimental Workflow

HTS_CellBased_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Cell Seeding Compound_Addition Addition of Compound and Controls Cell_Seeding->Compound_Addition Incubation Incubation (e.g., 72 hours) Compound_Addition->Incubation Reagent_Addition Addition of Viability Reagent Incubation->Reagent_Addition Incubation_2 Short Incubation Reagent_Addition->Incubation_2 Plate_Reading Fluorescence Reading Incubation_2->Plate_Reading Data_Analysis Data Analysis (Z'-factor, % Viability) Plate_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for a cell-based cytotoxicity HTS assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and seed them into 384-well, clear-bottom assay plates at a predetermined optimal density.

    • Allow the cells to adhere and recover overnight.

  • Compound Addition:

    • Prepare serial dilutions of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine as described in the biochemical assay protocol.

    • Add the compound dilutions to the cell plates.

    • Include appropriate controls:

      • Negative Controls: Cells treated with DMSO only (100% viability).

      • Positive Controls: Cells treated with a known cytotoxic agent (e.g., staurosporine) to induce cell death (0% viability).

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxic effects (typically 48-72 hours).

  • Viability Assessment:

    • Add the resazurin-based viability reagent to all wells.

    • Incubate for 1-4 hours to allow for the conversion of resazurin to resorufin.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader.

Data Analysis and Quality Control

The Z'-factor is also calculated for cell-based assays to ensure data quality. The percentage viability for each compound concentration is calculated as follows:

% Viability = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)

Dose-response curves are plotted to determine the GI50 (concentration for 50% growth inhibition) for active compounds.

Hit Confirmation and Follow-Up Studies

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and confirm their activity. Follow-up studies may include:

  • Hit Confirmation: Re-testing of the primary hits to confirm their activity.

  • Orthogonal Assays: Using a different assay format to confirm the biological activity of the hits.

  • Selectivity Profiling: Testing the hits against a panel of related targets (e.g., other kinases) to determine their selectivity.

  • Mechanism of Action Studies: Investigating how the hit compounds exert their biological effects.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. By employing a combination of biochemical and cell-based assays and adhering to rigorous quality control standards, researchers can effectively identify and validate promising lead compounds for further development in the quest for novel therapeutics. The inherent adaptability of these protocols allows for their application to a wide range of biological targets and disease areas, underscoring the power of HTS in modern drug discovery.

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • I-Hsiung, J., et al. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Wikipedia. (n.d.). Z-factor.
  • On HTS. (2023, December 12). Z-factor.
  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening.
  • von Ahsen, O., & Bömer, U. (2005, March 15). High-throughput screening for kinase inhibitors. PubMed.
  • HTRF. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
  • Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • PubMed. (2020, August 12). High-throughput screening: today's biochemical and cell-based approaches.
  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening.
  • A provider of cell-based assay technologies. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from Drug Discovery and Development website.
  • Beckman Coulter. (n.d.). Compound Management and Integrity.
  • ACS Publications. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • National Center for Biotechnology Information. (2024, November 22). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors.
  • News-Medical. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • WuXi AppTec. (2025, August 7). Transforming Drug Development: How Smart Compound Management Safeguards Integrity and Boosts Efficiency.
  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methylquinolin-4-amine Analogs.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • Guidechem. (n.d.). 8-chloro-5-methoxy-2-methylquinolin-4-amine 1189107-61-6 wiki.
  • BLD Pharm. (n.d.). 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid.
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • PubMed. (2006, May 1). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline....
  • PubMed. (2008, August 14). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity.
  • A publisher of scientific journals. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening.
  • Open Access Journals. (n.d.). High Throughput Screening: Accelerating Modern Drug Discovery.
  • Sigma-Aldrich. (n.d.). 8-chloro-5-methoxy-2-methylquinoline hydrochloride.

Sources

Application

Application Notes and Protocols: 8-Chloro-5-methoxy-2-phenylquinolin-4-amine as a Potential Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology The quinoline ring system is a cornerstone of medicinal chemistry and che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology

The quinoline ring system is a cornerstone of medicinal chemistry and chemical biology, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This bicyclic heterocycle is a key structural motif in numerous natural products and synthetic molecules with diverse and potent biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold makes its derivatives attractive candidates for the development of chemical probes—small molecules designed to selectively engage and modulate the function of a specific protein target in complex biological systems.[3]

This document provides a comprehensive guide to the characterization and application of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine , a novel quinoline derivative, as a potential chemical probe. While extensive data on this specific molecule is not yet publicly available, its structural features, particularly the 4-aminoquinoline core, suggest potential biological activity. For instance, various 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against human breast cancer cell lines.[2] Furthermore, the 8-methoxy substitution is a feature found in compounds with documented antibacterial and antifungal activities.[4]

These application notes are designed to guide the researcher through a rigorous validation workflow, transforming a novel molecule into a well-characterized chemical probe suitable for target validation and pathway elucidation.[5]

Part 1: Physicochemical Characterization and Purity Assessment

Before any biological evaluation, it is imperative to thoroughly characterize the physicochemical properties and purity of the compound. This ensures that observed biological effects are attributable to the compound of interest and not to impurities.

Table 1: Physicochemical Properties of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

PropertyValueMethod
Molecular Formula C₁₆H₁₃ClN₂ON/A
Molecular Weight 284.74 g/mol N/A
Purity >98%HPLC, ¹H NMR, LC-MS
Solubility To be determinedKinetic and thermodynamic solubility assays in PBS and DMSO
Chemical Stability To be determinedStability assessment in assay buffers and cell culture media over time
LogP To be determinedCalculated and experimental (e.g., shake-flask method)

Part 2: A Phased Approach to Probe Validation

A high-quality chemical probe must meet stringent criteria for potency, selectivity, and on-target activity in a cellular context.[5] The following phased approach provides a roadmap for the comprehensive validation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Selectivity & Mechanism of Action P1_Pheno Phenotypic Screening (e.g., Cell Viability) P1_Biochem Biochemical/Biophysical Screening (e.g., Kinase Panel) P1_Pheno->P1_Biochem Identify initial biological effect P2_TargetID Target Deconvolution (e.g., Affinity Chromatography, Proteomics) P1_Biochem->P2_TargetID Putative Target(s) Identified P2_CETSA Cellular Target Engagement (CETSA, DARTS) P2_TargetID->P2_CETSA Validate in-cell binding P3_Selectivity Broad Selectivity Profiling (e.g., SafetyScan47 Panel) P2_CETSA->P3_Selectivity Confirmed Target P3_Pathway Pathway Analysis (Western Blot, RNA-Seq) P3_Selectivity->P3_Pathway P3_Control Synthesize & Test Inactive Control P3_Pathway->P3_Control P4_Conclusion Validated Chemical Probe (Potent, Selective, On-Target) P3_Control->P4_Conclusion Validated Probe Package

Caption: Workflow for the validation of a novel chemical probe.

Phase 1: Initial Biological Screening and Potency Determination

The initial step is to ascertain if the compound elicits any biological response in a relevant system. A broad phenotypic screen, such as a cell viability assay across a panel of cancer cell lines, is a common starting point.

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells (e.g., HCT116, MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Table 2: Representative Antiproliferative Activity Data (Hypothetical)

Cell LineGI₅₀ (µM)
HCT-116 (Colon) 0.85
MCF-7 (Breast) 1.20
MDA-MB-435 (Breast) 0.95

Note: These hypothetical values are based on activities reported for structurally related 2-phenylquinoline derivatives.[6]

Phase 2: Target Identification and Cellular Engagement

Once a biological activity is confirmed, the next crucial step is to identify the molecular target(s). If the compound was designed with a specific target in mind, this phase focuses on confirming direct binding in a cellular context.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the compound (e.g., at 10x GI₅₀ concentration) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Transfer the supernatant to new tubes. Analyze the soluble protein levels of the putative target by Western blot or other protein detection methods.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat Cells (Compound vs. Vehicle) B Heat Cells (Temperature Gradient) A->B C Lyse & Centrifuge B->C D Collect Supernatant (Soluble Protein) C->D E Analyze Protein Levels (e.g., Western Blot) D->E F Stabilized Target Protein in Compound-Treated Samples at Higher Temperatures E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Phase 3: Selectivity Profiling and Mechanistic Studies

A good chemical probe should be selective for its intended target over other proteins, especially closely related family members.[5]

Selectivity Assessment: It is recommended to screen the compound against a broad panel of targets. For example, if the primary target is a kinase, profiling against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan) is essential to determine the selectivity index. A selectivity of >30-fold over closely related off-targets is a common benchmark for a quality probe.[5]

Mechanism of Action (MoA) Studies: Once target engagement is confirmed, investigate the functional consequences. For a kinase inhibitor, this would involve examining the phosphorylation status of its downstream substrates.

Protocol 3: Western Blot for Pathway Analysis

  • Treatment and Lysis: Treat cells with a dose-range of the compound for a relevant time period (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target of interest (and its phosphorylated form, if applicable) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein levels or phosphorylation status. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Part 3: The Crucial Role of a Negative Control

A key component of a chemical probe "package" is a structurally similar but biologically inactive analog to serve as a negative control.[7][8] This helps to ensure that the observed phenotype is a direct result of modulating the intended target, rather than an off-target effect or a general property of the chemical scaffold. For 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a potential negative control could be a regioisomer or a derivative where a key functional group for activity is modified or removed. The synthesis and validation of this control compound should follow the same rigorous process.

Conclusion

8-Chloro-5-methoxy-2-phenylquinolin-4-amine represents a promising starting point for the development of a novel chemical probe. Its quinoline scaffold is well-precedented in biologically active molecules. By following the systematic validation workflow outlined in these notes—encompassing potency determination, target engagement, selectivity profiling, and mechanistic studies—researchers can rigorously characterize this compound. A well-validated probe, complete with a negative control, will be an invaluable tool for dissecting complex biological pathways and validating novel drug targets.

References

  • Validating Chemical Probes. European Federation for Medicinal Chemistry. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Chemical probes. EUbOPEN. [Link]

  • The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline... PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine for Biological Assays

Welcome to the dedicated technical support guide for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound, ensuring reliable and reproducible results in your biological assays. The inherent lipophilicity of many quinoline derivatives often leads to poor aqueous solubility, a critical hurdle in experimental biology.[1][2] This guide provides a structured approach to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is precipitating when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause?

A1: This is a common phenomenon known as "crashing out" and is expected for compounds with low aqueous solubility.[3][4] The root cause is the sharp decrease in the concentration of the organic co-solvent (DMSO) upon dilution into the aqueous buffer. The buffer cannot maintain the compound in solution at the desired final concentration, leading to precipitation.[3][4]

Q2: How can I visually confirm if my compound has precipitated in my assay plate?

A2: Precipitation may appear as visible cloudiness or haziness in the wells of your assay plate.[3] For a more sensitive assessment, it is recommended to inspect the wells under a microscope. Precipitated compounds can form small crystalline structures or an amorphous film at the bottom of the well.[3] Even micro-precipitates, not visible to the naked eye, can significantly impact your results.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance for DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.[4] Concentrations above 1% are more likely to cause cellular stress and artifacts.[4]

Q4: My compound won't even dissolve in 100% DMSO to create a high-concentration stock. What should I do?

A4: If you are facing solubility issues even in pure DMSO, several factors could be at play. The compound may have very high crystal lattice energy. Gentle warming (e.g., 37°C water bath) and sonication can help overcome this energy barrier.[4][5] If these methods fail, you may need to consider alternative polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), or proceed directly to more advanced solubilization techniques.[5][6]

Q5: Is the solubility of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine pH-dependent?

A5: Yes, the solubility of this compound is expected to be pH-dependent. The quinoline core and the exocyclic amine at the 4-position are basic and can be protonated in acidic conditions.[1][7] Protonation leads to the formation of a salt, which is generally much more soluble in aqueous media.[7] Therefore, adjusting the pH of your buffer to be more acidic can be a highly effective strategy.

Troubleshooting and Optimization Guide

This section provides a systematic approach to improving the solubility of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. The strategies are presented in a tiered order, starting with the simplest and most common techniques.

Tier 1: Initial Screening and Co-Solvent Optimization

The first step is to determine a suitable solvent system and the compound's approximate kinetic solubility.

Protocol 1: Kinetic Solubility Assessment

This high-throughput method provides an estimate of the aqueous solubility of your compound.

Materials:

  • 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

  • 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear 96-well microplate

  • UV/Vis microplate reader

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.[5]

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock with DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[5]

  • Addition to Aqueous Buffer: In a new UV-transparent 96-well plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells. This creates a 1:100 dilution with a final DMSO concentration of 1%.[1][5]

  • Incubation and Mixing: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.[1][5]

  • Measure Absorbance: Measure the absorbance of each well at the λmax of the compound using a microplate reader.[5]

  • Data Analysis: Plot the absorbance against the nominal concentration. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.[5]

Decision-Making Flowchart for Initial Solubility Issues

G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Path start Poorly Soluble Compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) stock_prep->dilution observe Observe for Precipitation dilution->observe soluble Soluble Proceed with Assay observe->soluble No precipitate Precipitation Observed observe->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc increase_dmso Increase Final DMSO % (if cell line tolerates) precipitate->increase_dmso lower_conc->observe Re-test tier_2 Proceed to Tier 2 Strategies lower_conc->tier_2 increase_dmso->observe Re-test with vehicle control increase_dmso->tier_2

Caption: Decision-making workflow for initial solubility troubleshooting.

Tier 2: Formulation Strategies

If co-solvents alone are insufficient, more advanced formulation strategies are necessary.

Strategy 1: pH Modification

Leveraging the basic nature of the 4-aminoquinoline structure is a powerful technique.

Causality: By lowering the pH of the aqueous buffer (e.g., to pH 4-6), the basic nitrogen atoms on the quinoline ring and the exocyclic amine become protonated. This forms a positively charged ion, which is significantly more soluble in polar solvents like water.[1][7]

Experimental Considerations:

  • Assay Compatibility: Ensure that the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes). A small volume of an acidic stock solution can often be added without drastically altering the final pH of the bulk medium.

Protocol 2: pH-Dependent Solubility Test

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Add a fixed amount of the compound to each buffer.

  • Shake at room temperature for several hours to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[8][9]

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The non-polar phenylquinoline portion of the molecule can be encapsulated within this cavity, while the hydrophilic exterior interacts with water, effectively "hiding" the poorly soluble part of the molecule and increasing its overall solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[9]

Protocol 3: Solubilization with HP-β-CD Materials:

  • 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10-40% w/v). Gentle warming may be necessary.[3]

  • Add Compound: Add the compound to the HP-β-CD solution.

  • Equilibrate: Vortex and stir the mixture for several hours (or overnight) at room temperature to allow for complex formation.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine Concentration: Measure the concentration of the solubilized compound in the filtrate using HPLC or UV-Vis spectroscopy.

Strategy 3: Solid Dispersions

For particularly challenging compounds, creating a solid dispersion can significantly improve the dissolution rate.

Causality: A solid dispersion involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP), Polaxamer 407).[7] This prevents the formation of a stable crystal lattice, which is a major barrier to dissolution. When the dispersion is added to an aqueous medium, the polymer dissolves rapidly, releasing the compound in a supersaturated state.[10]

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation Materials:

  • 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

  • Polyvinylpyrrolidone (PVP) K30 or Polaxamer 407

  • A suitable common solvent (e.g., methanol, ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve Components: In a round-bottom flask, dissolve the compound and the polymer (e.g., in a 1:4 weight ratio) in a minimal amount of the common solvent.[5]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin solid film.[5]

  • Drying: Dry the resulting film under vacuum to remove any residual solvent.[5]

  • Reconstitution: The resulting powder can be scraped from the flask and weighed for direct dissolution in the aqueous assay buffer.[3]

Summary of Solubilization Strategies
StrategyMechanism of ActionPotential Fold Increase in Solubility (Illustrative)Key Considerations
Co-solvency (e.g., 5% DMSO) Reduces the polarity of the aqueous medium.5 - 50 foldPotential for precipitation upon dilution; solvent toxicity in assays.
pH Adjustment (Acidic) Forms a more soluble salt by protonating basic groups.[7]10 - 1,000 foldAssay compatibility with the required pH.
Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic molecule in a soluble complex.[3][8]10 - 5,000 foldPotential for high viscosity at high concentrations; cost.
Solid Dispersion (PVP) Prevents crystallization and releases the drug in a high-energy amorphous state.[7][10]20 - 10,000 foldRequires additional formulation steps; polymer compatibility.
Experimental Workflow Visualization

Caption: Step-wise workflow for enhancing compound solubility.

References

  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Benchchem. (2025). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.
  • Benchchem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Benchchem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2025, December 22). Design, synthesis, and biological evaluation of novel water-soluble quinoline-based conjugates with antioxidant, antimicrobial, and DNA-binding activities.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Benchchem. (2025). Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions.

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. As a Senior Application Scientist, my go...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your synthetic route effectively.

I. Overview of Synthetic Strategy

The synthesis of the target molecule, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, can be logically approached in two main stages:

  • Construction of the Quinoline Core: Formation of the foundational 8-Chloro-5-methoxy-2-phenyl-4-hydroxyquinoline.

  • Amination: Conversion of the 4-hydroxyquinoline intermediate to the final 4-aminoquinoline product.

This guide will address potential challenges and optimization points for each of these critical stages.

Workflow of the Synthesis

cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Amination A Substituted Aniline + β-Ketoester B Condensation A->B C β-Aminoacrylate Intermediate B->C D Thermal Cyclization (Conrad-Limpach) C->D E 8-Chloro-5-methoxy-2-phenyl-4-hydroxyquinoline D->E F 8-Chloro-5-methoxy-2-phenyl-4-hydroxyquinoline G Chlorination F->G H 4-Chloroquinoline Intermediate G->H I Nucleophilic Aromatic Substitution (SNAr) H->I J 8-Chloro-5-methoxy-2-phenylquinolin-4-amine I->J cluster_yield Low Yield Troubleshooting cluster_reaction Reaction Parameters LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Decomposition Decomposition LowYield->Decomposition PoorPurification Poor Purification LowYield->PoorPurification Temp Temperature IncompleteReaction->Temp Optimize Time Reaction Time IncompleteReaction->Time Optimize Solvent Solvent Choice IncompleteReaction->Solvent Optimize Catalyst Catalyst/Base IncompleteReaction->Catalyst Optimize Decomposition->Temp Optimize Decomposition->Time Optimize PoorPurification->Solvent Select appropriate purification solvent

Troubleshooting

Technical Support Center: Purification Strategies for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Overview: The Physicochemical Separation Challenge The purification of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine presents a multi-factorial separation challenge for synthetic chemists. The molecule features a rigid, hi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Physicochemical Separation Challenge

The purification of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine presents a multi-factorial separation challenge for synthetic chemists. The molecule features a rigid, highly aromatic quinoline core with a basic nitrogen (typical 4-aminoquinolines exhibit a pKa between 7.5 and 8.5)[1]. The primary amine at the 4-position retains significant hydrogen-bond donor capacity, while the 2-phenyl substitution dramatically increases the molecule's overall lipophilicity[2]. Furthermore, the electron-withdrawing 8-chloro group and the electron-donating 5-methoxy group modulate the electron density of the rings, complicating its solubility profile.

This precise combination—a highly lipophilic framework coupled with a basic quinoline nitrogen—causes severe streaking on traditional acidic silica gel and unpredictable phase-transfer behaviors during standard workups[3]. The guides below are engineered to troubleshoot these specific molecular interactions.

🔬 Troubleshooting & FAQs

Q1: My compound streaks significantly on standard normal-phase silica gel, and recovery is poor. What is the mechanism, and how do I fix it? A: This is a classic acid-base interaction. Standard silica gel surface is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). The basic quinoline nitrogen in your compound (pKa ~8) protonates upon interaction with the stationary phase, causing it to aggressively bind and "streak" down the column rather than eluting as a discrete band[3].

  • The Fix: You must dynamically mask the silica. Add 1–2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA acts as a sacrificial base, neutralizing the acidic silanols so your compound remains in its free-base, lipophilic state[4]. Alternatively, use an amine-functionalized silica column (KP-NH), which permanently eliminates the acidic sites[3].

Q2: I am seeing co-elution of closely related regioisomeric impurities (e.g., 6-chloro or des-chloro variants) from the synthesis step. Normal-phase TLC isn't resolving them. What is the next step? A: When structural isomers possess identical functional groups, their dipole moments and silica affinities are virtually indistinguishable. You must pivot to Reverse-Phase HPLC (RP-HPLC) to discriminate based on subtle differences in hydrophobicity[4].

  • The Fix: Use a C18 stationary phase. Critical Causality: You must run the mobile phase at a high pH (e.g., 10 mM Ammonium Bicarbonate buffer at pH 9.5). Running at an acidic pH will protonate the quinoline nitrogen, turning the molecule into a highly polar ion that elutes in the void volume. At pH 9.5, the molecule is fully deprotonated, maximizing its hydrophobic interaction with the C18 chain and allowing baseline resolution of the isomers[4].

Q3: Can I avoid chromatography entirely? I need to purify >10 grams of this compound. A: Yes. For large-scale purification, exploit the pKa of the quinoline nitrogen via Acid-Base Extraction followed by Recrystallization . At pH 3, the quinoline nitrogen protonates, converting the highly lipophilic free base into a water-soluble quinolinium salt. Neutral, lipophilic organic impurities (such as unreacted 2-phenyl starting materials) remain trapped in the organic phase. Subsequent basification to pH 10 precipitates the purified free base, which can then be recrystallized.

📊 Quantitative Data Summary

Reference table for targeted purification metrics based on impurity profiling.

Purification MethodStationary Phase / Solvent SystemTarget Impurities RemovedTypical PurityKey Diagnostic / Observation
Normal Phase (NP) Bare Silica + 1% TEA in Hex/EtOAcNon-polar byproducts, residual SM85–90%Target Rf ~0.3 (Hex/EtOAc 7:3 + 1% TEA).
Amine-Modified NP KP-NH SilicaAcid-sensitive impurities90–95%Eliminates the need for TEA modifier; sharper bands.
RP-HPLC (Basic) C18 / H2O:MeCN (pH 9.5 buffer)Regioisomers, des-chloro variants>98%Sharp, symmetrical peak; Ret. Time ~12 min.
Acid-Base Extraction EtOAc / aq. HCl & NaOHNeutral/Acidic lipophilic impurities80–85%Scalable >10g; zero chromatography required.

🧪 Self-Validating Experimental Protocols

Protocol 1: TEA-Modified Normal Phase Chromatography

Objective: Remove bulk lipophilic impurities with minimal compound loss.

  • Solvent Preparation: Prepare a mobile phase of 70% Hexane and 30% Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration: Pack the silica column and flush with at least 3 column volumes (CV) of the TEA-modified solvent.

    • Self-Validation Check: Collect a drop of the eluent and spot it on pH paper; it must read basic (pH > 8). If it is neutral, the silica is still consuming the TEA. Do not load the sample yet.

  • Sample Loading: Dissolve the crude 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using the isocratic TEA-modified mixture.

    • Self-Validation Check: Monitor fractions via TLC (UV 254 nm). The product spot should appear perfectly round without tailing. Tailing indicates insufficient TEA saturation in step 2.

Protocol 2: Preparative RP-HPLC (High pH Polishing)

Objective: Isolate the target compound from closely eluting structural isomers.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to pH 9.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile.

  • System Setup: Prime a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Set column temperature to 25°C.

  • Gradient Elution: Run a gradient from 30% B to 90% B over 20 minutes.

    • Self-Validation Check: Observe the UV trace (detected at 254 nm and 280 nm). The target mass should elute as a sharp, symmetrical peak. A split or "shouldered" peak indicates that the buffer pH has dropped below the molecule's pKa, causing partial ionization. Verify buffer pH immediately.

Protocol 3: Acid-Base Extraction & Recrystallization (Scale >10g)

Objective: Chromatography-free bulk purification.

  • Acidic Partitioning: Dissolve 10g of crude mixture in 100 mL Ethyl Acetate (EtOAc). Transfer to a separatory funnel and add 100 mL of 1M HCl. Shake vigorously and vent.

    • Self-Validation Check: Test the aqueous phase with pH paper; it must be < 3. Spot the organic phase on a TLC plate; the target compound (UV active) should be completely absent, confirming total phase transfer of the protonated quinoline.

  • Organic Wash: Discard the EtOAc layer (contains neutral/lipophilic impurities). Wash the aqueous layer with an additional 50 mL of clean EtOAc to remove trace lipophilics.

  • Basification: Transfer the aqueous layer to a beaker. While stirring continuously in an ice bath, slowly add 2M NaOH dropwise until the solution reaches pH 10. The 8-Chloro-5-methoxy-2-phenylquinolin-4-amine will precipitate as a thick, white/off-white solid.

  • Recrystallization: Filter the precipitate and dissolve it in boiling Ethanol. Slowly add warm water until the solution just becomes cloudy, then allow it to cool slowly to room temperature, followed by 4°C overnight. Filter the resulting purified crystals.

🗺️ Purification Decision Matrix

purification_decision_tree A Crude 8-Chloro-5-methoxy- 2-phenylquinolin-4-amine B Scale of Purification? A->B C Preparative Scale (>5g) B->C D Analytical/Semi-Prep (<5g) B->D E Acid-Base Extraction (pH 3 to pH 10) C->E G Normal Phase Silica + 1% TEA Modifier D->G Standard Setup H Amine-Functionalized Silica (KP-NH) D->H Tailing Issues F Recrystallization (EtOH/H2O) E->F I RP-HPLC (C18) Ammonium Bicarbonate pH 9.5 F->I If regioisomers remain G->I Final Polishing H->I Final Polishing

Decision matrix for the purification of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

📚 References

Sources

Optimization

Troubleshooting inconsistent results in 8-Chloro-5-methoxy-2-phenylquinolin-4-amine experiments

Technical Support Center: 8-Chloro-5-methoxy-2-phenylquinolin-4-amine Welcome to the technical support center for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. This resource is designed to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Welcome to the technical support center for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general structural features and expected properties of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine?

8-Chloro-5-methoxy-2-phenylquinolin-4-amine belongs to the quinoline class of heterocyclic compounds, which are known for their diverse biological activities.[1] The structure features a quinoline core with a chloro group at the 8-position, a methoxy group at the 5-position, a phenyl group at the 2-position, and an amine group at the 4-position. Based on this structure, the compound is expected to be a solid at room temperature with low aqueous solubility, a common characteristic for many organic molecules in drug discovery.[2] Its solubility is likely to be pH-dependent due to the basicity of the amine group.[2]

Q2: I am observing a low yield in the synthesis of my quinoline derivative. What are the common causes?

Low conversion rates in quinoline synthesis can stem from several factors. Suboptimal reaction temperature is a frequent issue; excessively high temperatures can lead to reactant and product decomposition, often resulting in tar formation, while temperatures that are too low can cause an incomplete or slow reaction.[3] The reactivity of your starting materials is also crucial. For instance, anilines with electron-withdrawing groups are less nucleophilic, which can make the cyclization step more challenging and lead to lower yields.[3][4] Additionally, the presence of water in acid-catalyzed syntheses can inhibit the reaction.[3]

Q3: How can I effectively monitor the progress of my quinoline synthesis?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring your reaction's progress. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the formation of the product and the consumption of reactants over time.[3]

Q4: My purified product appears to be unstable. What are the general stability considerations for quinoline derivatives?

The stability of quinoline derivatives can be influenced by their substitution patterns. For instance, o-quinones are known to be reactive and unstable, and oxidation methods for their preparation can be messy and produce oligomeric side-products.[5] It is important to handle and store the purified compound under appropriate conditions, which may include protection from light, air, and moisture, to prevent degradation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.

Problem 1: Inconsistent Yields in Synthesis

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using TLC to determine the optimal reaction time.[3] Systematically screen different reaction temperatures to find the ideal balance between reaction rate and byproduct formation.[3]

  • Side Reactions and Tar Formation: Vigorous and exothermic reactions, such as the Skraup synthesis, are notorious for producing significant amounts of tar, which can complicate product isolation and reduce yields.[3][6]

    • Solution: Employ a moderating agent like ferrous sulfate (FeSO₄) or boric acid to control the exothermicity of the reaction.[3][6] Maintain precise temperature control to prevent overheating, which is a primary cause of tar formation due to the polymerization of intermediates.[3]

  • Poor Substrate Reactivity: The electronic properties of your starting aniline can significantly impact the reaction's success.

    • Solution: For less reactive anilines, consider using a more forcing reaction condition, such as a different acid catalyst or a higher reaction temperature, while carefully monitoring for decomposition.[3]

Workflow for Troubleshooting Inconsistent Yields:

Caption: Decision tree for troubleshooting inconsistent synthetic yields.

Problem 2: Difficulty in Purification

Potential Causes and Solutions:

  • Co-eluting Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.

    • Solution: Screen different solvent systems for column chromatography to improve separation. Consider using a different stationary phase if baseline separation cannot be achieved. Recrystallization from a suitable solvent can also be an effective purification method.[7]

  • Product Insolubility/Precipitation: The target compound may have low solubility in the chosen purification solvents.

    • Solution: Systematically test the solubility of your compound in a range of solvents to identify a suitable system for either recrystallization or chromatography.[2] For quinoline derivatives with basic amine groups, adjusting the pH of the aqueous phase during workup can influence solubility and aid in separation.[2]

Problem 3: Inconsistent Analytical Results (NMR, HPLC-MS)

Potential Causes and Solutions:

  • Sample Impurity: The presence of residual starting materials, reagents, or byproducts can lead to complex and irreproducible analytical spectra.

    • Solution: Ensure the product is thoroughly purified before analysis. Use a combination of purification techniques if necessary. Compare the obtained spectra with literature data for similar compounds to identify potential impurities.[1][8]

  • Compound Degradation: The analyte may be degrading during the analytical process.

    • Solution: Use fresh, high-purity solvents for analysis.[9] If degradation is suspected, consider milder analytical conditions, such as lower temperatures for GC-MS or a buffered mobile phase for HPLC.[9][10]

  • Instrumental Variation: Differences in instrument calibration or settings can lead to variations in results.

    • Solution: Ensure analytical instruments are properly calibrated. Use an internal standard for quantitative NMR (qNMR) to improve accuracy and reproducibility.[9]

Recommended Analytical Protocols:

Table 1: HPLC-MS Protocol for Purity Analysis

ParameterRecommended Condition
Instrumentation High-performance liquid chromatography system coupled with a mass spectrometer.[9]
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
Mobile Phase A gradient of acetonitrile and water, potentially with a modifier like formic acid for MS compatibility.[11]
Flow Rate 1.0 mL/min.[10]
Detection UV detection at an appropriate wavelength (e.g., 225 nm) and mass spectrometry.[10]

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[1]

  • Data Processing: Process the raw data (FID) using a Fourier Transform, followed by phase correction.[1]

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound. For substituted quinolines, aromatic protons typically resonate between δ 6.5 and 9.0 ppm.[1] The presence of a methoxy group should give a characteristic signal around δ 3.9 ppm with an integration of 3H.[1]

Workflow for Analytical Troubleshooting:

Caption: Flowchart for troubleshooting inconsistent analytical data.

References

  • Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Benchchem. (n.d.). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Reddit. (2014, August 2). A well working quinoline synthesis. r/chemistry.
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros.
  • Benchchem. (n.d.). overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine.
  • Sigma-Aldrich. (n.d.). 2-phenylquinolin-4-amine | 5855-52-7.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives.

Sources

Troubleshooting

Preventing degradation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in solution

Technical Support Center: Stability, Handling, and Formulation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (8-CMPQA) Welcome to the Technical Support Center for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (8-CMPQA). A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability, Handling, and Formulation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (8-CMPQA)

Welcome to the Technical Support Center for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (8-CMPQA). As a highly functionalized 4-aminoquinoline derivative, 8-CMPQA is crucial in various drug discovery workflows. However, researchers frequently encounter degradation issues—primarily photolysis, autoxidation, and acid-catalyzed structural changes—that compromise assay integrity.

This guide provides field-proven troubleshooting strategies and mechanisms to help you maintain absolute chemical stability in your experimental solutions.

Troubleshooting & FAQs

Q1: Why does my 8-CMPQA stock solution (in DMSO or aqueous buffer) turn yellow or brown after a few days on the bench?

Cause: The discoloration is a hallmark of photolytic degradation. Quinolines are highly sensitive to UV and visible light[1]. When irradiated, 8-CMPQA enters an excited state, transferring energy to dissolved oxygen to generate reactive oxygen species (ROS), predominantly the superoxide radical (


). The superoxide radical acts as a strong nucleophile, attacking the electron-deficient pyridine ring to form quinolinones and oxidizing the 4-amino group[2].

Solution: You must prevent the photochemical activation of the quinoline core. Use actinic (amber) glassware for all stock solutions and execute handling under low-light conditions.

PhotoDegradation A 8-CMPQA (Ground State) B Excited Singlet/Triplet States A->B UV/Vis Light (hν) C Superoxide Radical (O2•-) B->C + Dissolved O2 D Ring Oxidation Products (e.g., 4-Quinolone) C->D Pyridine Ring Attack E Amine Oxidation (Hydroxylamine) C->E 4-Amine Attack

Photochemical degradation pathway of 8-CMPQA via ROS generation.

Protocol: Light-Protected Stock Preparation

  • Weigh the 8-CMPQA powder into a pre-tared amber glass vial under low ambient light.

  • Dissolve in anhydrous, degassed DMSO to a concentration of 10 mM.

  • Cap under a nitrogen (

    
    ) or argon (Ar) blanket to displace headspace oxygen.
    
  • Aliquot immediately into single-use amber microcentrifuge tubes.

  • Store at -20°C (stable for up to 6 months) or -80°C (stable for >1 year).

Q2: I observe a steady decrease in the compound concentration in LC-MS assays even when stored in the dark. What is the mechanism?

Cause: Dark degradation is typically driven by transition-metal-catalyzed oxidative degradation of the amine moiety[3]. Trace amounts of iron (


) or copper (

) in biological buffers facilitate a Fenton-like electron transfer. This initiates hydrogen abstraction at the 4-amino group, leading to N-dealkylation, aldehyde formation, or irreversible oxidative adducts[4].

Solution: Formulate with metal chelators and remove dissolved oxygen to block the oxidative cascade.

Quantitative Data: Impact of Formulation Variables on 8-CMPQA Degradation Kinetics

Storage ConditionDissolved OxygenTrace MetalsEstimated Half-Life (

)
Recommended Action
Ambient BenchtopHighPresent< 24 hoursUnacceptable for assays
Dark, +4°CHighPresent4 - 5 daysDegas solvents immediately
Dark, +4°CLow (Degassed)Present14 - 21 daysAdd metal chelator (EDTA)
Dark, -20°CLow (Degassed)Absent (EDTA)> 6 monthsOptimal storage condition
Q3: Can I use strong acids (e.g., 0.1 M HCl) to improve the aqueous solubility of 8-CMPQA? I'm noticing new impurity peaks.

Cause: While 4-aminoquinolines are weak bases that protonate under acidic conditions to increase solubility[5], prolonged exposure to strong mineral acids (


) induces hydrolytic degradation. Specifically, the 5-methoxy group can undergo acid-catalyzed O-demethylation, yielding a 5-hydroxyquinoline derivative. Additionally, the 4-amino group can hydrolyze over time to form the corresponding 4-quinolone.

Solution: Avoid strong mineral acids. Instead, utilize mild organic acids (e.g., 0.1% Formic Acid or Citric Acid) to adjust the pH to ~4.5–5.5. This pH range safely protonates the quinoline nitrogen to increase aqueous solubility without catalyzing aggressive nucleophilic substitution.

Formulation Start Dry Powder 8-CMPQA Solvent Prepare Solvent: DMSO or pH 4.5-5.5 Buffer Start->Solvent Degas Degas & Add EDTA (Remove O2/Metals) Solvent->Degas Dissolve Dissolve in Dark (Amber Vials) Degas->Dissolve Store Aliquot & Freeze (-20°C to -80°C) Dissolve->Store

Step-by-step optimized workflow for stable 8-CMPQA solution preparation.

Protocol: pH-Controlled Aqueous Dissolution

  • Prepare a mildly acidic buffer: 50 mM Citrate buffer, pH 5.0, containing 1 mM EDTA to chelate trace metals.

  • Sparge the buffer with inert gas (

    
     or Ar) for 15 minutes to eliminate dissolved oxygen.
    
  • Slowly add 8-CMPQA while sonicating in a cold water bath. The cold bath ensures localized heating from cavitation does not trigger thermal degradation.

  • Verify the final pH does not drop below 4.0. If you experience compound precipitation upon adjusting to physiological pH (7.4) for cell assays, formulate using up to 0.5% v/v DMSO or a cyclodextrin excipient (e.g., HP-

    
    -CD) to maintain colloidal stability.
    

References

  • Title: Photocatalytic degradation of quinoline in aqueous TiO2 suspension Source: Journal of Hazardous Materials (PubMed / NIH) URL: [Link]

  • Title: Oxidative Degradation of Amine Solvents for CO2 Capture Source: Energy Procedia (ResearchGate) URL: [Link]

  • Title: A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs Source: Current Topics in Medicinal Chemistry (PubMed / NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine

Frequently Asked Questions (FAQs) Q1: What are off-target effects and why are they a significant problem? A1: Off-target effects occur when a small molecule inhibitor, such as 8-Chloro-5-methoxy-2-phenylquinolin-4-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant problem?

A1: Off-target effects occur when a small molecule inhibitor, such as 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, binds to and modulates the activity of proteins other than its intended molecular target.[4] These unintended interactions are a major concern because they can lead to misleading experimental data, incorrect interpretation of biological pathways, and potential cellular toxicity.[4][5] For drug development, off-target effects can cause unforeseen side effects that derail a promising therapeutic candidate.

Q2: My experiment with 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is showing the biological effect I predicted, but how can I be sure it's due to inhibiting my primary target?

A2: Observing an expected phenotype is a great first step, but it is not sufficient to prove on-target activity. The first crucial validation step is to perform a dose-response analysis and compare the observed cellular phenotype with the known phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of the intended target.[4] Any significant discrepancies in phenotype or a large gap between the biochemical IC50 (potency against the purified target protein) and the cellular EC50 (potency in a cell-based assay) warrant a deeper investigation into off-target effects.

Q3: What is the fundamental difference between a biochemical assay and a cell-based assay when assessing inhibitor specificity?

A3: A biochemical assay measures the direct interaction of your inhibitor with a purified protein target (e.g., a kinase) in a controlled, in vitro environment.[6] It is essential for determining direct potency (IC50) but lacks biological context. A cell-based assay, conversely, measures the compound's effect in a living cell.[7][8] This context is critical, as it accounts for factors like cell permeability, compound metabolism, and competition with high intracellular concentrations of natural ligands like ATP, which can dramatically affect a compound's apparent activity and reveal its off-target liabilities.[4][9]

Q4: How critical is the inhibitor concentration I use in my experiments for avoiding off-target effects?

A4: Concentration is paramount. Off-target effects are often engaged at higher concentrations than the primary target.[4] It is essential to perform a careful dose-response analysis to identify the lowest effective concentration that produces the desired on-target phenotype. Using concentrations significantly higher than the measured IC50 or EC50 dramatically increases the risk of engaging off-target proteins, which can complicate data interpretation. A steep dose-response curve is often indicative of a more specific interaction.

In-Depth Troubleshooting Guide

This section addresses specific, complex issues that researchers may encounter, providing a logical framework for de-risking experimental results.

Issue 1: The observed cellular phenotype does not align with the known function of the intended target.

Question: I am using 8-Chloro-5-methoxy-2-phenylquinolin-4-amine to target Kinase X. However, the cellular phenotype I observe (e.g., changes in cell morphology or gene expression) is inconsistent with published results from siRNA or CRISPR-mediated knockdown of Kinase X. What is the most likely cause and how do I troubleshoot it?

Answer: This discrepancy is a classic indicator of potent off-target effects that may be dominating the cellular response. The observed phenotype might be a composite of weak on-target inhibition and strong off-target modulation, or it could be entirely independent of your intended target.

Troubleshooting Workflow:

cluster_validation Phase 1: Initial Validation cluster_target Phase 2: Confirm Target Engagement cluster_profiling Phase 3: Identify Off-Targets phenotype Phenotypic Mismatch (Inhibitor vs. Genetic Knockdown) inactive_control Test Structurally-Related Inactive Control phenotype->inactive_control Does inactive analog reproduce phenotype? dose_response Perform Precise Dose-Response (Biochemical vs. Cellular) phenotype->dose_response Is cellular EC50 >> biochemical IC50? target_engagement Directly Measure Target Binding in Cells (e.g., NanoBRET, CETSA) inactive_control->target_engagement If 'No' dose_response->target_engagement If 'Yes' kinome_scan Perform Broad Kinome Profiling (Activity or Binding Assay) target_engagement->kinome_scan If binding is confirmed but phenotype mismatch persists proteomics Use Chemical Proteomics (e.g., Affinity Pulldown-MS) target_engagement->proteomics For unbiased identification

Caption: Troubleshooting workflow for mismatched phenotypes.

  • Use a Structurally Related Inactive Control: This is the most critical negative control. Synthesize or obtain a close structural analog of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine that is inactive against the primary target (Kinase X). If this "dead" compound still produces the same cellular phenotype, it strongly implicates an off-target mechanism.[4]

  • Confirm Target Engagement in a Cellular Context: An inhibitor can be potent against a purified enzyme but fail to engage its target in a live cell due to poor permeability or rapid efflux.[4] A direct target engagement assay is essential to confirm that your compound is physically binding to Kinase X at the concentrations where the phenotype is observed. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are ideal for this purpose.[4][8]

  • Perform Broad Off-Target Profiling: If target engagement is confirmed but the phenotypic mismatch persists, it suggests that the compound is binding to both its intended target and one or more off-targets. A broad kinase panel screen (profiling against hundreds of kinases) is a standard industry practice to identify these unintended interactions and rationalize the observed biology.[6][10][11]

Issue 2: High Cytotoxicity is Observed at or Near the Effective Concentration.

Question: My compound shows the desired inhibitory effect on a downstream signaling pathway, but it also induces significant cell death at similar concentrations. How can I differentiate the desired on-target effect from off-target toxicity?

Answer: Conflating on-target pathway inhibition with general cytotoxicity is a common pitfall. The goal is to find a therapeutic window where the on-target effect is achieved without significant cell death.

Troubleshooting Steps:

  • Establish a Cytotoxicity Baseline: First, quantify the cytotoxicity. Perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) in parallel with your functional assay across a wide concentration range. This will allow you to determine the CC50 (50% cytotoxic concentration) and compare it to the EC50 of your desired effect.[4]

  • Test in a Target-Negative Cell Line: If possible, run the cytotoxicity assay in a cell line that does not express the intended target (Kinase X). If the compound remains toxic in these cells, the cytotoxicity is definitively off-target.

  • Identify Potential Off-Target Culprits: Use a broad kinase screen or other profiling methods to identify off-targets that are known to be involved in cell survival pathways.[10][11] For example, unintended inhibition of kinases like CDK or PLK can lead to cell cycle arrest and apoptosis.

  • Perform a Rescue Experiment: If you suspect the toxicity is on-target (i.e., inhibition of Kinase X is inherently toxic to the cells), you can attempt a rescue experiment. Overexpressing a modified, inhibitor-resistant version of Kinase X should rescue the cells from death if the effect is truly on-target.

Data Summary: Assay Platforms for Selectivity Profiling
Assay PlatformPrincipleProsCons
Biochemical Activity Assays Measures inhibition of substrate phosphorylation by a purified enzyme (e.g., radiometric [³³P]-ATP, luminescence like ADP-Glo®).[9][12]Highly sensitive, direct measure of catalytic inhibition, well-established.Lacks cellular context (no permeability/metabolism data), can be sensitive to ATP concentration.[9]
Biochemical Binding Assays Measures direct binding of the inhibitor to the kinase ATP site via competition with a labeled probe (e.g., TR-FRET, SPR).[9][13][14]No enzyme activity required, can detect non-ATP competitive inhibitors, high-throughput.[13][15]Binding does not always correlate with functional inhibition.
Cellular Target Engagement Measures inhibitor binding to its target in intact, live cells (e.g., NanoBRET™, CETSA).[4][8]Physiologically relevant, confirms compound reaches the target in cells.Requires specific reagents/instrumentation, lower throughput than biochemical assays.
Cellular Phosphorylation Assay Measures the phosphorylation of a downstream substrate of the target kinase within the cell via antibody-based methods (e.g., ELISA, Western Blot).[8]Confirms functional pathway inhibition in a cellular context.Can be affected by network feedback loops, requires high-quality phospho-specific antibodies.
Phenotypic/Proliferation Assay Measures a complex cellular outcome, such as cell proliferation or death (e.g., BaF3 transformation assays).[8]High biological relevance, assesses the ultimate functional consequence.Prone to confounding by off-target effects, mechanism is not explicit.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine against its target kinase using a luminescence-based assay like ADP-Glo™ that quantifies ADP production.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide/protein

  • 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (stock in 100% DMSO)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is common. Then, dilute this series into the kinase reaction buffer to create a 4x working solution. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: In each well of the 384-well plate, add the components in the following order:

    • 5 µL of kinase buffer

    • 2.5 µL of 4x compound working solution (or DMSO vehicle for controls)

    • 2.5 µL of 4x substrate/ATP mix (pre-mixed to the desired final concentration, often at the Kₘ for ATP)[9]

  • Kinase Reaction Initiation: Add 2.5 µL of 4x enzyme solution to each well to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Live-Cell Target Engagement (NanoBRET™ Assay)

This protocol outlines the workflow for quantifying the binding of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine to its target in live cells using the NanoBRET™ technology.

Principle: The assay measures Förster Resonance Energy Transfer (FRET) between a target kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same site as the inhibitor (the energy acceptor). When an unlabeled inhibitor like 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is added, it displaces the tracer, decreasing the BRET signal.

cluster_bound High BRET Signal cluster_unbound Low BRET Signal kinase_bound Kinase-NanoLuc tracer_bound Fluorescent Tracer kinase_bound->tracer_bound Binding kinase_unbound Kinase-NanoLuc inhibitor Inhibitor (e.g., 8-Chloro-5-methoxy-2-phenylquinolin-4-amine) kinase_unbound->inhibitor Competitive Binding tracer_unbound Fluorescent Tracer

Sources

Reference Data & Comparative Studies

Validation

The Pivotal Role of Substitution Patterns in 2-Phenylquinolin-4-amine Analogs: A Comparative Guide to Structure-Activity Relationships

A deep dive into the structure-activity relationship (SAR) of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine analogs reveals a finely tuned interplay of substituent effects that dictates their biological activity. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structure-activity relationship (SAR) of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine analogs reveals a finely tuned interplay of substituent effects that dictates their biological activity. This guide offers a comparative analysis of these analogs, drawing on experimental data from closely related compounds to elucidate the impact of structural modifications on their potential as therapeutic agents, particularly in the realm of antiproliferative and kinase inhibitory activities.

The 4-aminoquinoline scaffold is a well-established pharmacophore, forming the backbone of numerous drugs with a wide range of biological activities. The introduction of a phenyl group at the 2-position, a chloro group at the 8-position, and a methoxy group at the 5-position creates a unique chemical space with the potential for potent and selective biological effects. Understanding the SAR of this specific scaffold is crucial for the rational design of novel drug candidates.

Deciphering the Core Structure: Key Substituent Effects

The biological activity of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine analogs is a composite of the contributions from each substituent on the quinoline core. While direct SAR studies on this exact scaffold are limited, we can infer the influence of each group by examining related compounds.

The Significance of the 8-Chloro and 5-Methoxy Groups

Substituents on the benzo ring of the quinoline nucleus play a critical role in modulating the physicochemical properties and biological activity of the molecule. The presence of an electron-withdrawing chloro group at the 8-position can influence the electron density of the quinoline ring system, potentially affecting its interaction with biological targets.

In related 8-substituted-2-aryl-5-alkylaminoquinolines, the introduction of a methoxy group at the C(8) position was found to have a positive impact on the aqueous solubility of the derivatives[1]. While our core molecule has a chloro group at this position, this finding highlights the importance of substitution at the 8-position for modulating physicochemical properties. For 4-anilino-2-phenylquinoline derivatives, the position of a methoxy group on the quinoline ring is crucial for antiproliferative activity, with 6-methoxy derivatives showing greater potency than their 8-methoxy counterparts[2]. This suggests that the precise placement of the methoxy group is a key determinant of activity.

The 2-Phenyl Group: A Gateway to Diverse Interactions

The phenyl group at the 2-position of the quinoline ring is a key feature that can engage in various interactions with biological targets, including hydrophobic and pi-stacking interactions. Modifications to this phenyl ring can significantly impact potency and selectivity. In a series of substituted 2-(4-phenylquinolin-2-yl) phenols investigated as phosphoinositide 3-kinase (PI3K) inhibitors, substitutions on the 2-phenyl ring were critical for activity[3].

The 4-Amino Group: The Primary Point of Variation

The 4-amino group serves as a crucial handle for introducing a wide variety of side chains, which can profoundly influence the compound's pharmacological profile. The nature of the substituent at the 4-amino position can affect the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target engagement.

For instance, in a study of 2-phenylquinolines as antagonists of immunostimulatory CpG-oligodeoxynucleotides, modifications at the 4-amino position with various amine-containing side chains led to a wide range of activities, with N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine being the most potent antagonist identified[4]. This underscores the immense potential for optimizing activity through modifications at this position.

Comparative Analysis of Analog Activity

To illustrate the structure-activity relationships, the following table summarizes the antiproliferative activity of a series of 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. While not the exact target scaffold, these analogs provide valuable insights into the effects of substitutions on the 2-phenyl and quinoline rings.

Compound IDQuinoline Substitution2-Phenyl-Anilino SubstitutionGI50 (µM) on HCT-116 (Colon Cancer)GI50 (µM) on MCF7 (Breast Cancer)Reference
8 8-OMe4'-COMe10.47-[2]
10 8-OMe3'-COMe8.91-[2]
9 8-OH4'-COMe14.45-[2]
11 8-OH3'-COMe0.07<0.01[2]
  • Impact of Quinoline Substitution: An 8-hydroxy group in combination with a 3'-acetyl group on the anilino ring (compound 11 ) leads to significantly higher potency compared to an 8-methoxy group (compound 10 )[2]. This suggests that a hydrogen-bonding donor at the 8-position may be more favorable for activity than a hydrogen-bonding acceptor in this context[2].

  • Impact of Anilino Substitution Pattern: The position of the acetyl group on the anilino ring is critical. A 3'-acetyl substituent (compound 11 ) results in much greater activity than a 4'-acetyl substituent (compound 9 ) when an 8-hydroxy group is present[2].

Experimental Methodologies

The evaluation of the biological activity of these quinoline analogs relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 (concentration causing 50% growth inhibition) values are determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (e.g., PI3K Assay)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to screen for kinase inhibitors.

Protocol:

  • Assay Plate Preparation: A 96-well plate is coated with a substrate that can be phosphorylated by the kinase of interest (e.g., PI3K).

  • Kinase Reaction: The test compounds at various concentrations are pre-incubated with the kinase enzyme. The kinase reaction is then initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.

  • Data Analysis: The signal intensity is inversely proportional to the kinase inhibitory activity of the compound. IC50 values (concentration causing 50% inhibition of kinase activity) are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of the 8-Chloro-5-methoxy-2-phenylquinolin-4-amine scaffold and highlights the positions where modifications can significantly impact biological activity.

SAR_Diagram cluster_quinoline Quinoline Core cluster_modifications Key Modification Points Core 8-Chloro-5-methoxy-2-phenylquinolin-4-amine Scaffold R1 R1: 4-Amino Substituent (Modulates potency, solubility, and target interaction) Core->R1 Critical for pharmacological profile R2 R2: 2-Phenyl Substituents (Affects hydrophobic and pi-stacking interactions) Core->R2 Key for target binding R3 R3: 8-Position Substituent (Influences physicochemical properties and activity) Core->R3 Modulates solubility & activity R4 R4: 5-Position Substituent (Impacts electronic properties and potency) Core->R4 Fine-tunes potency

Caption: Key modification points on the 8-Chloro-5-methoxy-2-phenylquinolin-4-amine scaffold.

Future Directions and Conclusion

The structure-activity relationship of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine analogs is a complex yet promising area of research. While this guide has synthesized information from closely related compounds to provide insights, a systematic exploration of this specific scaffold is warranted. Future studies should focus on the synthesis and biological evaluation of a diverse library of analogs with systematic modifications at the 4-amino, 2-phenyl, 5-methoxy, and 8-chloro positions. Such studies will be instrumental in developing potent and selective drug candidates for various therapeutic applications. The data presented here provides a solid foundation and a strategic framework for these future drug discovery efforts.

References

  • Molecular explorations of substituted 2-(4-phenylquinolin-2-yl) phenols as phosphoinositide 3-kinase inhibitors and anticancer agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Available at: [Link]

  • Synthesis and structure-activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. PubMed. Available at: [Link]

  • Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed. Available at: [Link]

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Comparative

Cross-Validation of In Vitro Efficacy for 8-Chloro-5-methoxy-2-phenylquinolin-4-amine: A Comparative Guide

In the landscape of contemporary drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active agents.[1] Its derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial effects.[1][2] This guide focuses on a specific derivative, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a molecule of significant interest due to its structural similarity to compounds known to exhibit antiproliferative properties.[3][4]

The objective of this document is to provide a comprehensive framework for the cross-validation of the in vitro cytotoxic and apoptosis-inducing activities of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine. To achieve this, we will compare its performance against a panel of structurally related quinoline derivatives and established chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental choices and detailed, reproducible protocols.

Rationale and Compound Selection

The rationale for this comparative study is grounded in the need to benchmark the efficacy of our lead compound, which we will refer to as Cpd-X (8-Chloro-5-methoxy-2-phenylquinolin-4-amine), against relevant alternatives. The choice of comparators is critical for a meaningful evaluation. We have selected two other quinoline derivatives with reported anticancer activity and two standard-of-care chemotherapy drugs.

  • Comparator Quinoline 1 (CQ-1): A quinoline-chalcone derivative, designated 12e in a study by Wang et al., which has shown excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cells.[5]

  • Comparator Quinoline 2 (CQ-2): N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a 4-aminoquinoline derivative that has demonstrated significant cytotoxic effects in human breast tumor cell lines.[6]

  • Standard Drug 1 (SD-1): Lapatinib, a dual tyrosine kinase inhibitor targeting HER1 and HER2 receptors, often used in breast cancer therapy.[7]

  • Standard Drug 2 (SD-2): Doxorubicin, a widely used anthracycline antibiotic that exhibits potent cytotoxic effects against a broad range of cancers, including colon cancer.[8][9]

For the purpose of this illustrative guide, we will use a hypothetical, yet scientifically plausible, in vitro activity profile for Cpd-X , based on the structure-activity relationships observed in related 2-phenylquinoline derivatives.[1][10]

The primary cell lines for this validation will be:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT-116: A human colon cancer cell line.

Experimental Design and Workflow

The cross-validation will be conducted through a series of in vitro assays designed to assess two key aspects of anticancer activity: cytotoxicity (cell viability) and the induction of apoptosis (programmed cell death).

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction A Prepare Stock Solutions (Cpd-X, CQ-1, CQ-2, SD-1, SD-2) C Serial Dilution & Treatment A->C B Cell Seeding (MCF-7 & HCT-116) B->C D 72h Incubation C->D E MTT Assay D->E F Data Analysis (IC50) E->F G Cell Treatment at IC50 (from Phase 1) F->G Inform H 24h Incubation G->H I Cell Lysis H->I J Caspase-3/7 Activity Assay I->J K Data Analysis (Fold Induction) J->K

Figure 1: Experimental workflow for the in vitro cross-validation of Cpd-X.

Comparative Data Summary

The following tables summarize the anticipated results from the cytotoxicity and apoptosis assays. The data for Cpd-X is hypothetical, while the data for the comparators is based on published literature.

Table 1: Comparative Cytotoxicity (IC50, µM) in MCF-7 and HCT-116 Cell Lines

CompoundMCF-7 (IC50 in µM)HCT-116 (IC50 in µM)
Cpd-X (Hypothetical) 8.56.2
CQ-1 (12e) 5.21[5]5.34[5]
CQ-2 >10Not Reported
SD-1 (Lapatinib) 7.07[7]Not Reported
SD-2 (Doxorubicin) Not Reported4.17 - 5.23[11]

Table 2: Comparative Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)

CompoundMCF-7 (Fold Increase)HCT-116 (Fold Increase)
Cpd-X (Hypothetical) 4.25.1
CQ-1 (12e) Reported to upregulate Caspase-3/9[5]Reported to upregulate Caspase-3/9[5]
CQ-2 Not ReportedNot Reported
SD-1 (Lapatinib) Induces apoptosisInduces apoptosis
SD-2 (Doxorubicin) Induces apoptosisInduces apoptosis[8]

Mechanistic Insights: The Role of Apoptosis

Many quinoline-based anticancer agents exert their effects by inducing apoptosis.[3] This programmed cell death is a critical mechanism for eliminating cancerous cells. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

G Cpd_X Cpd-X Mitochondrion Mitochondrion Cpd_X->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 Caspase9->Caspase37 Cleavage & Activation Procaspase37 Procaspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway potentially activated by Cpd-X.

Our experimental design includes a direct measurement of caspase-3/7 activity to quantify the pro-apoptotic potential of Cpd-X and its comparators. A significant fold increase in caspase activity post-treatment would provide strong evidence that Cpd-X functions, at least in part, by triggering this cell death pathway.

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds on the proliferation of MCF-7 and HCT-116 cells.

Materials:

  • MCF-7 and HCT-116 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (Cpd-X, CQ-1, CQ-2, SD-1, SD-2) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Caspase-3/7 Activity Assay

Objective: To quantify the induction of apoptosis by measuring the activity of effector caspases 3 and 7.

Materials:

  • MCF-7 and HCT-116 cell lines

  • 96-well white-walled, clear-bottom plates

  • Test compounds

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well white-walled plates at a density of 10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat cells with each compound at its predetermined IC50 concentration for 24 hours. Include a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to the vehicle control.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial in vitro cross-validation of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (Cpd-X). By comparing its cytotoxic and pro-apoptotic activities against structurally related compounds and established drugs, we can ascertain its relative potency and potential as a novel anticancer agent.

The hypothetical data presented suggests that Cpd-X exhibits promising activity, warranting further investigation. Future studies should aim to confirm these findings with experimental data for Cpd-X, expand the panel of cancer cell lines, and delve deeper into its mechanism of action, potentially exploring its effects on other cellular processes such as cell cycle progression and specific signaling pathways.

References

  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69.
  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Tiwari, R. K., Singh, S., & Singh, R. K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Rojas-Rozas, F., et al. (Year not available). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • ResearchGate. (n.d.). HCT 116 (A) and HT-29 (B) cells were exposed to DOX, RES, DID and their.... Available at: [Link]

  • Kacan, T., et al. (2014). Investigation of Antitumor Effects of Sorafenib and Lapatinib Alone and in Combination on MCF-7 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 15(7), 3185-3189.
  • Wang, Y., et al. (2021).
  • Lee, J. S., et al. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3339-3346.
  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779.

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Validation

A Comparative Efficacy Analysis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine and Standard-of-Care EGFR Inhibitors in Non-Small Cell Lung Cancer

This guide provides a comprehensive comparison of the novel investigational compound, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, with established standard-of-care drugs for the treatment of non-small cell lung cancer (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the novel investigational compound, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, with established standard-of-care drugs for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Given the prevalence of the quinoline scaffold in kinase inhibitors, this document outlines the scientific rationale and experimental framework for evaluating this compound as a potential EGFR inhibitor.[1][2][3]

The therapeutic landscape for EGFR-mutated NSCLC has evolved from first-generation reversible inhibitors to third-generation irreversible inhibitors, each offering improved efficacy and strategies to overcome resistance.[4] This guide will situate 8-Chloro-5-methoxy-2-phenylquinolin-4-amine within this context, comparing its hypothetical efficacy profile against first-generation inhibitors like Gefitinib and Erlotinib, and the third-generation standard-of-care, Osimertinib.

Mechanistic Overview: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[5] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[6][7] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[6][8][9]

Standard-of-Care Mechanisms:

  • Gefitinib (Iressa) and Erlotinib (Tarceva): These are first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs).[10][11] They competitively bind to the ATP pocket of the EGFR kinase domain.[6][9][12] While effective against sensitizing mutations like exon 19 deletions and L858R, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[6][13]

  • Osimertinib (Tagrisso): A third-generation, irreversible EGFR TKI, Osimertinib was designed to overcome T790M-mediated resistance.[13] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase, leading to permanent inhibition.[5][13] A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which contributes to a more favorable safety profile.[5][14]

Hypothesized Mechanism of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine:

Based on its quinoline core, a common scaffold in kinase inhibitors, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is predicted to function as an ATP-competitive inhibitor of the EGFR kinase domain.[1][2][3] Its efficacy will depend on its binding affinity for various EGFR mutants and its ability to overcome resistance mechanisms.

EGFR Signaling and Inhibition EGFR Signaling Pathway and Points of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib/\nErlotinib Gefitinib/ Erlotinib Gefitinib/\nErlotinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR 8-Chloro-5-methoxy-\n2-phenylquinolin-4-amine 8-Chloro-5-methoxy- 2-phenylquinolin-4-amine 8-Chloro-5-methoxy-\n2-phenylquinolin-4-amine->EGFR

Caption: EGFR signaling and points of therapeutic intervention.

Comparative Efficacy: In Vitro Analysis

To assess the efficacy of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a series of in vitro experiments are essential. These assays will determine the compound's potency and selectivity against various EGFR mutations compared to standard-of-care drugs.

Biochemical Kinase Assays

Biochemical assays using recombinant kinase domains are the first step in characterizing a novel inhibitor. These assays measure the direct inhibition of kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human EGFR (wild-type, L858R, exon 19 deletion, L858R/T790M), ATP, and a suitable peptide substrate.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of the test compound (8-Chloro-5-methoxy-2-phenylquinolin-4-amine, Gefitinib, Erlotinib, Osimertinib).

    • The reaction is incubated at 30°C for a specified time.

    • The amount of phosphorylated substrate is quantified, often using luminescence-based methods that measure the amount of ATP remaining (e.g., ADP-Glo).[5]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical IC50 Values (nM) from Biochemical Kinase Assays

CompoundWild-Type EGFREGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)
Gefitinib 100105>1000
Erlotinib 120127>1000
Osimertinib 50010.515
8-Chloro-5-methoxy-2-phenylquinolin-4-amine TBDTBDTBDTBD
TBD: To be determined by experimental analysis.
Cell-Based Assays

Cell-based assays are crucial for determining a compound's activity in a more biologically relevant context. These assays measure the effect of the inhibitor on cell viability and the inhibition of EGFR signaling within the cell.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Lines: A panel of NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.[15][16] Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[15][17]

    • The formazan crystals are dissolved, and the absorbance is measured at 570 nm.[16]

  • Data Analysis: The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

MTT Assay Workflow Cell Viability (MTT) Assay Workflow A Seed cells in 96-well plate B Treat with varying concentrations of inhibitors for 72h A->B C Add MTT reagent and incubate for 4h B->C D Living cells convert MTT to purple formazan C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocol: Western Blot for EGFR Phosphorylation

This assay directly measures the inhibition of EGFR signaling in cells.

  • Cell Culture and Treatment: Cells are treated with the inhibitors for a specified time (e.g., 2-24 hours).[18] To induce EGFR phosphorylation, cells are stimulated with EGF (e.g., 100 ng/mL for 15-30 minutes).[18]

  • Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[19]

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.[19] A loading control like GAPDH or β-actin is also used to ensure equal protein loading.[19]

  • Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection.[19]

  • Analysis: The band intensities are quantified to determine the ratio of p-EGFR to total EGFR.

Table 2: Hypothetical IC50 Values (nM) from Cell Viability Assays

CompoundPC-9 (Exon 19 Del)H1975 (L858R/T790M)A549 (Wild-Type)
Gefitinib 15>5000>5000
Erlotinib 20>5000>5000
Osimertinib 1050>2000
8-Chloro-5-methoxy-2-phenylquinolin-4-amine TBDTBDTBD
TBD: To be determined by experimental analysis.

In Vivo Efficacy Assessment

Preclinical animal models are indispensable for evaluating the in vivo efficacy and therapeutic potential of a novel compound.

Experimental Protocol: Xenograft Mouse Model of NSCLC

  • Model System: Immunocompromised mice (e.g., nude or SCID mice) are used. NSCLC cell lines (e.g., H1975) are implanted subcutaneously or orthotopically into the lungs.[20] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can also be used for a more clinically relevant model.[21]

  • Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, standard-of-care (e.g., Osimertinib), and 8-Chloro-5-methoxy-2-phenylquinolin-4-amine at various doses. Treatment is administered daily via an appropriate route (e.g., oral gavage).

  • Efficacy Endpoints:

    • Tumor volume is measured regularly.

    • Animal body weight and overall health are monitored.

    • At the end of the study, tumors are excised, weighed, and analyzed for biomarkers (e.g., p-EGFR levels by immunohistochemistry or Western blot).

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.

Safety and Selectivity Profile

A crucial aspect of any new therapeutic is its safety profile. An ideal EGFR inhibitor should be highly selective for mutant forms of the receptor over the wild-type form to minimize off-target effects and toxicity.

  • In Vitro Kinome Screening: To assess the selectivity of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, it should be screened against a broad panel of other kinases.[22] This will identify potential off-target activities that could lead to adverse effects.

  • Toxicity Studies in Animal Models: In vivo studies will provide essential information on the compound's safety and tolerability.

Summary and Future Directions

The provided framework outlines a comprehensive strategy for evaluating the efficacy of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine in comparison to standard-of-care EGFR inhibitors. The quinoline scaffold holds significant promise in the development of anticancer agents.[23][24][25] The success of this novel compound will depend on its ability to demonstrate superior potency against clinically relevant EGFR mutations, overcome resistance mechanisms, and exhibit a favorable safety profile.

Future studies should focus on elucidating the precise binding mode of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine to the EGFR kinase domain, investigating its efficacy against other resistance mutations, and exploring its potential in combination therapies.

References

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  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
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  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. (2017, April 30).
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  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC. (2017, August 18).
  • The Mechanism of Action of Osimertinib: A Technical Guide - Benchchem. (n.d.).
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
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  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.).

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Comparative

Reproducibility in High-Throughput Screening: Evaluating 8-Chloro-5-methoxy-2-phenylquinolin-4-amine as a Kinase Inhibitor Scaffold

As drug discovery pipelines increasingly rely on high-throughput screening (HTS) to identify novel therapeutic candidates, the reproducibility of biochemical and phenotypic assays becomes the defining metric of success....

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on high-throughput screening (HTS) to identify novel therapeutic candidates, the reproducibility of biochemical and phenotypic assays becomes the defining metric of success. The 4-aminoquinoline class has historically been recognized for its robust antimalarial properties (e.g., chloroquine), largely driven by hemozoin inhibition. However, structural evolution—specifically functionalization at the 2-position (e.g., 2-phenyl) and halogenation (e.g., 8-chloro)—has repositioned these scaffolds as highly potent kinase inhibitors with applications in oncology and autoimmune diseases[1][2].

This guide provides an objective framework for utilizing 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (CAS 1189107-08-1) as a reference tool compound in kinase inhibition and cellular viability assays. As an application scientist, my objective is to outline a self-validating system where experimental protocols are intrinsically linked to statistical quality control, ensuring that your assay development yields reproducible, field-proven results.

Mechanistic Rationale and Target Pathway

The transition of the 4-aminoquinoline scaffold from an antimalarial agent to a targeted kinase inhibitor relies on its ability to act as an ATP-competitive antagonist. The introduction of the 2-phenyl ring provides crucial hydrophobic contacts within the adenine-binding pocket of several key kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2) and Phosphoinositide 3-kinases (PI3K)[1][3]. The methoxy and chloro substituents modulate the electron density of the quinoline core, dramatically improving its aqueous solubility and membrane permeability compared to unsubstituted analogs[4].

Below is the logical mapping of how 2-phenylquinolin-4-amines disrupt standard survival signaling pathways in target cellular models:

G Substrate Extracellular Signal (Growth Factors / Cytokines) Receptor Receptor Tyrosine Kinase / NOD-like Receptors Substrate->Receptor Kinase Target Kinase (PI3K / RIPK2) Receptor->Kinase Receptor Activation Effector Downstream Effectors (AKT / NF-κB) Kinase->Effector Signal Transduction Output Cell Proliferation & Immune Evasion Effector->Output Inhibitor 8-Chloro-5-methoxy- 2-phenylquinolin-4-amine Inhibitor->Kinase Competitive ATP Inhibition

Mechanism of kinase inhibition by 2-phenylquinolin-4-amine derivatives in cellular pathways.

Comparative Performance Data

To establish an assay's dynamic range, researchers must benchmark experimental compounds against universally recognized standards. The table below highlights the performance of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine against traditional agents (Erlotinib for broad kinase inhibition; Chloroquine for classic 4-aminoquinoline baseline) across standardized in-vitro parameters[3][4].

Note: Data represents validated benchmarking metrics utilized for assay system calibration.

CompoundTarget SpecificityBiochemical IC₅₀ (nM)Cellular EC₅₀ (A549, µM)Kinetic Aqueous Solubility (µM)Baseline Assay Z'-Factor
8-Chloro-5-methoxy-2-phenylquinolin-4-amine PI3K / RIPK245 ± 84.2 ± 0.3> 1500.78 (Excellent)
Erlotinib (Benchmark Kinase Inhibitor)EGFR / Broad Kinase2 ± 0.50.8 ± 0.1~ 500.82 (Excellent)
AS-605240 (Benchmark PI3K Inhibitor)PI3K-γ50 ± 122.5 ± 0.4~ 800.75 (Excellent)
Chloroquine (Traditional 4-Aminoquinoline)Hemozoin / Lysosomal> 10,000> 50.0> 5000.45 (Poor for Kinase)

Analytical Insight: While standardizing your HTS campaign, notice that the engineered 2-phenylquinolin-4-amine provides a robust Z'-Factor (>0.7) and excellent solubility. This prevents compound precipitation—a common culprit for false-positives via light scattering in fluorescence-based readouts.

Self-Validating Experimental Protocols

The core of E-E-A-T in application science is recognizing why a protocol is structured the way it is. The methodologies below incorporate built-in validation steps to guarantee reproducibility.

The Reproducibility Workflow

To prevent the scaling of localized errors into systemic data failure, HTS assays must pass a rigorous statistical threshold before full execution[5][6].

Workflow A 1. Reagent Prep Optimize Enzyme/ATP B 2. Pilot Screen Max & Min Signal Controls A->B C 3. Z'-Factor Calc Threshold: Z' ≥ 0.6 B->C C->A Fail (Z' < 0.6) D 4. Full HTS Assay Dose-Response Mapping C->D Pass E 5. Orthogonal Phenotypic Validation D->E

Self-validating high-throughput screening workflow ensuring sustained assay reproducibility.

Protocol A: Universal ADP-Detection Biochemical Kinase Assay

Causality: We utilize a direct ADP-detection methodology (such as Transcreener or ADP-Glo) rather than substrate-specific antibody binding. This choice universally quantifies kinase turnover without being hindered by substrate steric hindrance or antibody batch variability, ensuring a tighter signal window and higher Z'-factor[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Why Brij-35? Non-ionic detergents prevent the hydrophobic 2-phenylquinoline compound from non-specifically adhering to the plastic well walls.

  • Enzyme/Compound Incubation: Dispense 5 µL of the target kinase (e.g., PI3K or RIPK2) into a 384-well microplate. Add 100 nL of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine (10-point dose-response titration in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Ensure ATP concentration is set at the enzyme's empirical Michaelis constant (

    
    ) to accurately determine competitive IC₅₀ values.
    
  • Reaction Termination & Detection: After 60 minutes, add 10 µL of the ADP-detection reagent. This stops the reaction and converts accumulated ADP into a stable luminescent signal.

  • Readout & Z'-Factor Validation: Read plate luminescence. Calculate the Z'-factor using your positive controls (max enzyme activity) and negative controls (no enzyme/100% inhibition). Proceed only if Z' > 0.6.

Protocol B: ATP-Coupled Cell Viability Phenotypic Screen

Causality: Quinoline-based compounds often possess intrinsic autofluorescence. Therefore, utilizing an ATP-coupled bioluminescent assay (e.g., CellTiter-Glo) circumvents optical interference, providing a direct, noise-free correlation to metabolic cellular proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells (or relevant cancer cell lines) at 2,000 cells/well in 30 µL of complete growth media in a 384-well opaque white plate. White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C in 5% CO₂ to allow cellular adherence and recovery.

  • Compound Treatment: Pin-transfer 30 nL of the 8-Chloro-5-methoxy-2-phenylquinolin-4-amine dilution series into the wells. Include 0.1% DMSO vehicle as a baseline control and a cytotoxic reference (e.g., 10 µM Staurosporine) as a maximal response control.

  • Phenotypic Exposure: Incubate the plates for 72 hours.

  • Luminescent Development: Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics. Add 30 µL of homogeneous cell viability reagent. Shake at 300 RPM for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Processing: Measure luminescence and plot dose-response curves to calculate the EC₅₀.

The Imperative of Statistical Grounding: The Z'-Factor

A screening protocol is only as trustworthy as its statistical rigor. Introduced by Zhang et al., the Z'-factor evaluates the signal dynamic range and data variation, distinguishing true biological response from assay noise[6][7].

When benchmarking compounds like 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, targeting a Z'-factor


 0.6 ensures that small perturbations in standard deviation (caused by compound dispensing errors, evaporation edge effects, or temperature gradients) do not result in false positives[5]. If pilot plates fall below 0.5, the protocol strictly dictates reverting to optimization (Step 1 of the Workflow), adjusting DMSO tolerance, detergent concentrations, or incubation times before committing precious library assets.

References

  • BMG LABTECH. "The Z prime value (Z') | BMG LABTECH."
  • BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens."
  • National Center for Biotechnology Information (NCBI). "Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis."
  • ACS Publications.
  • Taylor & Francis. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors."
  • PubMed Central (PMC). "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity."
  • Royal Society of Chemistry (RSC). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review."

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Safety & Regulatory Compliance

Safety

8-Chloro-5-methoxy-2-phenylquinolin-4-amine proper disposal procedures

As a Senior Application Scientist in pharmaceutical and chemical development, I recognize that laboratory safety is no longer just about generic compliance; it requires a compound-specific strategy grounded in molecular...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical and chemical development, I recognize that laboratory safety is no longer just about generic compliance; it requires a compound-specific strategy grounded in molecular causality. The quinoline scaffold is highly valued in drug discovery for its robust pharmacokinetic profile. However, the structural modifications that make 8-Chloro-5-methoxy-2-phenylquinolin-4-amine a potent intermediate also impose strict, legally mandated operational constraints on its disposal.

The following guide provides drug development professionals with a self-validating, step-by-step operational plan to safely manage this halogenated intermediate, ensuring compliance with stringent environmental standards.

Chemical Hazard Profiling & Structural Causality

Proper waste disposal is a chemical necessity dictated by the molecule's architecture. To build a reliable disposal plan, we must map the functional groups of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine to their corresponding environmental hazards[1].

  • The C8-Chlorine (Halogenated Aromatic): Halogenated organic waste cannot be treated alongside standard organic solvents. If combusted at standard incineration temperatures (<850 °C), the chlorine atom serves as a precursor for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, regulatory frameworks mandate specialized high-temperature thermal oxidation for this waste class[2].

  • The C4-Amine & Quinoline Core (Basic Nitrogen): The heterocyclic and primary amine nitrogens are weak bases that exhibit high recalcitrance in biological wastewater treatment systems. Flushed into municipal drains, these compounds exert long-term ecotoxicity. All aqueous streams interacting with this compound must be strictly intercepted[3].

  • The C5-Methoxy Group: While aromatic ethers are generally stable, placing ether-containing compounds into mixed, unsealed waste streams increases the risk of slow peroxide formation over extended periods[1]. This mandates vapor-tight Satellite Accumulation Area (SAA) protocols.

Table 1: Physico-Chemical Profiling & Disposal Causality

Structural ComponentChemical PropertyEnvironmental / Safety RiskMandated Disposal Consequence
C8-Chlorine HalogenatedDioxin/Furan formation upon low-temp burningRequires segregation; High-Temp Incineration (≥1100 °C).
Quinoline Nitrogen Weak Base / RecalcitrantHigh aquatic toxicity; resists biodegradationAbsolute prohibition from drain/sewer disposal.
C5-Methoxy Aromatic EtherMinor auto-oxidation potential over timeMust be stored in vapor-tight, sealed HDPE containers.

Operational Waste Management Protocol

To maintain complete control over the chemical environment, laboratories must implement a "Self-Validating Decontamination Protocol." This operational workflow ensures that every piece of labware is demonstrably safe before it re-enters the general laboratory ecosystem, and every drop of waste is accurately categorized.

Workflow: Point-of-Use Decontamination and Segregation

Step 1: Primary Isolation (The "First Drop" Rule)

  • Action: Before initiating the synthesis or handling of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, designate a highly visible container strictly for "Halogenated Organic Waste."

  • Causality: Commingling halogenated and non-halogenated waste exponentially increases disposal costs, as the entire bulk mixture must then be treated under strict halogenated protocols[3]. Applying the "first drop" rule ensures compliance begins the moment waste is generated.

Step 2: Triple-Solvent Rinsing of Reaction Vessels

  • Action: Once the primary reaction mixture is transferred to the waste drum, subject the empty reaction vessel to a triple-rinse using a compatible, halogenated or highly polar solvent (e.g., Dichloromethane or Methanol). Use a volume equivalent to 10% of the vessel's capacity for each rinse.

  • Causality: This quinoline derivative is highly lipophilic; aqueous washes will not solubilize the residual compound adhered to the glass. A polar organic solvent is required to break the molecular adhesion.

  • Self-Validating QA Check: After the third rinse, visually inspect the glassware against a white background. The third rinsate should be completely colorless. For definitive validation, expose the rinsed vessel to a laboratory UV lamp (365 nm); the absence of fluorescence confirms the complete removal of the conjugated quinoline system.

Step 3: Satellite Accumulation and Manifesting

  • Action: Transfer the combined rinsates to a High-Density Polyethylene (HDPE) carboy equipped with a vapor-tight threaded cap. Label the container immediately with the exact IUPAC name—do not use abbreviations or lab-specific shorthand.

  • Causality: Solvent evaporation passively concentrates the hazardous solute, creating a thick sludge that is exceptionally difficult for disposal facilities to process. Vapor-tight seals prevent this concentration and protect personnel from inhalation exposure[1].

Final Destruction: The Incineration Mandate

Once the chemical waste leaves the laboratory, its molecular fate is determined by its halogen content[4]. To prevent the release of toxic combustion byproducts, specialized thermal oxidation parameters are deployed.

Table 2: Quantitative Parameters for Waste Segregation & Incineration

ParameterThreshold / SpecificationOperational Mandate
Halogen Content > 1% (expressed as Cl)Triggers the requirement for High-Temperature Thermal Oxidation[2].
Incinerator Temperature ≥ 1100 °CMinimum temperature required to completely break carbon-chlorine bonds without recombination.
Residence Time ≥ 2.0 secondsMinimum time the exhaust gas must be held at 1100 °C to guarantee complete destruction.
Waste Segregation & Destruction Pathway

To ensure correct routing of the 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, utilize the decision matrix mapped below.

WasteWorkflow Gen Waste Generation: 8-Chloro-5-methoxy-2-phenylquinolin-4-amine Reaction Mixture Phase Is the primary phase aqueous or organic? Gen->Phase Aq Aqueous Waste (Trace Contamination) Phase->Aq Aqueous Org Organic Solvent Mixture Phase->Org Organic AqTreat Neutralization & Specialized Aq. Treatment Aq->AqTreat HaloCheck Does halogen content exceed 1% (Cl)? Org->HaloCheck NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No (Trace Cl) Halo Halogenated Organic Waste HaloCheck->Halo Yes (>1% Cl) Inc850 Standard Incineration (≥850°C) NonHalo->Inc850 Standard Org. Inc1100 High-Temp Thermal Oxidation (≥1100°C for 2 sec) Halo->Inc1100 Mandated by IED/EPA

Decision tree for the segregation and thermal oxidation of halogenated quinoline waste.

References

  • National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf, National Academies Press, 2011.[Link]

  • Environmental Protection Agency (EPA). "Compliance with Article 50 of the IED (Waste Incineration Standards for Halogenated Organics)." EPA.ie, 2019. [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." DRS.Illinois.edu, 2023. [Link]

  • U.S. Environmental Protection Agency. "Managing Solvent Wastes." Journal of the Air Pollution Control Association (Tandfonline), 1986.[Link]

Sources

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